molecular formula C22H28O8 B12410920 Eupalinolide H

Eupalinolide H

Cat. No.: B12410920
M. Wt: 420.5 g/mol
InChI Key: INXZZSZBRLXKNT-INSNYMJASA-N
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Description

Eupalinolide H is a useful research compound. Its molecular formula is C22H28O8 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18-,19-,20+/m1/s1

InChI Key

INXZZSZBRLXKNT-INSNYMJASA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

Elucidating the Chemical Architecture of Eupalinolide H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalinolide H is a member of the sesquiterpene lactone family, a class of natural products renowned for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, these compounds have garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and drug development. The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and unlocking their therapeutic potential. This technical guide provides an in-depth overview of the methodologies and analytical techniques employed in the chemical structure elucidation of this compound and its analogues, tailored for researchers, scientists, and drug development professionals.

Isolation and Purification of Eupalinolides

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. For eupalinolides, the aerial parts of Eupatorium lindleyanum are the primary source. A general workflow for the isolation and purification process is outlined below.

plant_material Aerial Parts of Eupatorium lindleyanum extraction Extraction with Organic Solvents (e.g., Ethanol (B145695), Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Butanol) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Chromatographic Separation fractions->chromatography silica_gel Silica Gel Column Chromatography chromatography->silica_gel Initial Separation sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex Further Purification hplc Preparative High-Performance Liquid Chromatography (HPLC) sephadex->hplc Final Purification pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of eupalinolides.
Experimental Protocol: Isolation and Purification

  • Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are typically extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: This is a common initial step, using a gradient elution system (e.g., a mixture of hexane and ethyl acetate with increasing polarity) to separate the components.

    • Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for removing pigments and other impurities, typically with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual eupalinolides is usually achieved by preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Spectroscopic Analysis for Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.

Table 1: Representative Mass Spectrometry Data for Eupalinolides

CompoundIonization ModeObserved m/zMolecular Formula
Eupalinolide AESI-MS443.1683 [M+Na]⁺C₂₂H₂₈O₈
Eupalinolide BESI-MS527.1904 [M+Na]⁺C₂₆H₃₂O₁₀
Eupalinolide CESI-MS443.1679 [M+Na]⁺C₂₂H₂₈O₈

Data synthesized from published reports on eupalinolides from E. lindleyanum.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is typically used.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

  • Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms.

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Role of NMR techniques in structure elucidation.

Table 2: Representative ¹H and ¹³C NMR Data for a Eupalinolide Analogue (Illustrative)

PositionδC (ppm)δH (ppm, J in Hz)
1125.05.10 (d, 9.5)
239.52.50 (m)
375.04.80 (t, 9.0)
4135.0-
5140.05.20 (d, 10.0)
680.04.50 (t, 9.5)
750.02.80 (m)
878.05.40 (dd, 9.0, 4.0)
945.02.10 (m)
10148.0-
11138.0-
12170.0-
13120.06.20 (d, 3.0), 5.60 (d, 3.0)
1415.01.80 (s)
1520.01.90 (s)

This is a representative table based on published data for various eupalinolides and is for illustrative purposes only.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

  • Experiments: A standard suite of NMR experiments is performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry by identifying protons that are close in space.

Structure Assembly and Stereochemical Assignment

The data from MS and NMR are pieced together to propose a planar structure. The final step is to determine the relative and absolute stereochemistry of the molecule.

MS_Data Mass Spectrometry Data (Molecular Formula) Planar_Structure Proposed Planar Structure MS_Data->Planar_Structure NMR_Data 1D & 2D NMR Data (Connectivity) NMR_Data->Planar_Structure Stereochem_Analysis Stereochemical Analysis Planar_Structure->Stereochem_Analysis NOESY_ROESY NOESY/ROESY Data (Relative Stereochemistry) Stereochem_Analysis->NOESY_ROESY ECD Electronic Circular Dichroism (ECD) (Absolute Stereochemistry) Stereochem_Analysis->ECD Final_Structure Complete 3D Structure of This compound NOESY_ROESY->Final_Structure ECD->Final_Structure

Caption: Logical flow for structure determination.
Relative Stereochemistry

The relative stereochemistry is determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum and through NOESY/ROESY experiments. Large coupling constants between vicinal protons often indicate a trans-diaxial relationship in a ring system. NOE correlations indicate through-space proximity between protons, allowing for the assignment of their relative orientations.

Absolute Stereochemistry

The absolute configuration is often determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with theoretically calculated spectra for the possible enantiomers. X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry, but it requires the compound to form suitable single crystals.

Conclusion

The chemical structure elucidation of this compound, like other sesquiterpene lactones, is a meticulous process that relies on a combination of sophisticated isolation techniques and powerful spectroscopic methods. By systematically applying extraction, partitioning, and chromatographic purification, the pure compound can be obtained. Subsequent analysis by high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments allows for the determination of the molecular formula and the establishment of the complete atomic connectivity. Finally, stereochemical analysis through NOESY/ROESY and ECD or X-ray crystallography provides the complete three-dimensional structure. This detailed structural information is paramount for understanding the compound's biological activity and for guiding future efforts in drug discovery and development.

The Biosynthesis of Eupalinolide H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Eupalinolide H, a sesquiterpene lactone of significant interest for its potential therapeutic properties. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document synthesizes the current understanding of the biosynthesis of its core structure, the eupatolide-type sesquiterpenoids, and proposes the subsequent tailoring steps based on known enzymatic reactions in secondary metabolism. This guide includes detailed experimental protocols for the characterization of key enzyme classes involved and summarizes relevant quantitative data to inform future research and metabolic engineering efforts.

Introduction to this compound and Sesquiterpene Lactones

This compound is a member of the sesquiterpene lactone (STL) family, a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] STLs are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3] this compound, isolated from Eupatorium lindleyanum, belongs to the germacranolide subclass of STLs and is structurally related to eupatolide (B211558).[4][5] Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic efficacy.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of germacranolide-type sesquiterpene lactones, originating from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the core lactone formation, and the final tailoring modifications.

Stage 1: Formation of the Germacrene A Backbone

The initial steps of STL biosynthesis are well-established and involve the conversion of FPP, derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, into the germacrene A scaffold.[3]

  • Farnesyl Pyrophosphate (FPP) Synthesis: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic C5 building blocks, are condensed to form the C15 molecule FPP. This reaction is catalyzed by FPP synthase (FPPS) .[1]

  • Cyclization to Germacrene A: FPP undergoes a complex cyclization reaction to form the sesquiterpene olefin, (+)-germacrene A. This crucial step is catalyzed by germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[6][7]

Stage 2: Formation of the Eupatolide Core

The germacrene A backbone is then subjected to a series of oxidative modifications to form the characteristic lactone ring of eupatolide, a likely precursor to this compound.

  • Oxidation to Germacrene A Acid: Germacrene A is oxidized in a three-step process to germacrene A acid. This conversion is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) .[8]

  • 8β-Hydroxylation of Germacrene A Acid: Germacrene A acid is stereospecifically hydroxylated at the C8 position to yield 8β-hydroxygermacrene A acid. This reaction is a critical branching point in STL biosynthesis and is catalyzed by a specific cytochrome P450 monooxygenase .

  • Lactonization to Eupatolide: The final step in the formation of the eupatolide core is the 6,7-trans lactonization of 8β-hydroxygermacrene A acid. This reaction is catalyzed by eupatolide synthase (HaES) , a cytochrome P450 enzyme identified as CYP71DD6 in sunflower.[9]

Stage 3: Putative Tailoring Modifications to this compound

The conversion of the eupatolide core to this compound requires further oxidative and acylation steps. While the specific enzymes have not yet been identified in Eupatorium lindleyanum, the necessary transformations can be inferred from the structure of this compound. These "tailoring" enzymes, likely other cytochrome P450s and acyltransferases, are responsible for the vast structural diversity of STLs.[1]

  • Proposed Hydroxylations: Additional hydroxyl groups are introduced onto the eupatolide scaffold by specific cytochrome P450 monooxygenases (CYPs) .

  • Proposed Acylations: The hydroxyl groups are then esterified with specific acyl moieties, a reaction catalyzed by acyltransferases .

The proposed biosynthetic pathway is visualized in the following diagram:

This compound Biosynthesis cluster_0 Stage 1: Germacrene A Backbone Formation cluster_1 Stage 2: Eupatolide Core Formation cluster_2 Stage 3: Putative Tailoring FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) GAA Germacrene A Acid Germacrene_A->GAA Germacrene A Oxidase (GAO, CYP) 8b_OH_GAA 8β-hydroxygermacrene A Acid GAA->8b_OH_GAA 8β-hydroxylase (CYP) Eupatolide Eupatolide 8b_OH_GAA->Eupatolide Eupatolide Synthase (CYP71DD6) Hydroxylated_Eupatolide Hydroxylated Eupatolide Intermediate Eupatolide->Hydroxylated_Eupatolide Hydroxylases (CYPs, putative) Eupalinolide_H This compound Hydroxylated_Eupatolide->Eupalinolide_H Acyltransferases (putative) Transcriptome Analysis Workflow Tissue_Collection 1. Collect tissue from E. lindleyanum (e.g., young leaves, trichomes) RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep 3. mRNA Purification and cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly 5. De novo Transcriptome Assembly Sequencing->Assembly Annotation 6. Functional Annotation of Transcripts (BLAST, InterProScan) Assembly->Annotation Gene_Mining 7. Candidate Gene Identification (Search for STS, CYP, Acyltransferase domains) Annotation->Gene_Mining CYP450 Characterization Workflow cluster_yeast Yeast Co-expression cluster_plant N. benthamiana Transient Expression Yeast_Vector Construct Yeast Expression Vectors (CYP + CPR) Yeast_Transform Transform Engineered Yeast Strain Yeast_Vector->Yeast_Transform Yeast_Culture Culture and Induce Expression Yeast_Transform->Yeast_Culture Yeast_Extract Extract Metabolites Yeast_Culture->Yeast_Extract Analysis LC-MS/MS Analysis of Products Yeast_Extract->Analysis Agro_Vector Construct Agrobacterium Expression Vectors Agro_Infiltrate Infiltrate N. benthamiana Leaves Agro_Vector->Agro_Infiltrate Plant_Incubate Incubate Plants Agro_Infiltrate->Plant_Incubate Plant_Extract Extract Metabolites Plant_Incubate->Plant_Extract Plant_Extract->Analysis

References

The Discovery of Eupalinolide H in Eupatorium lindleyanum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Eupalinolide H, a sesquiterpene lactone identified in Eupatorium lindleyanum. While the primary research article detailing the initial isolation and complete spectral characterization of this compound could not be definitively identified within the scope of this search, this document synthesizes available data from scientific databases and commercial suppliers, and contextualizes its discovery within the broader phytochemical investigation of Eupatorium lindleyanum. The methodologies presented are based on established protocols for the isolation and characterization of sesquiterpenoid lactones from this plant species.

Introduction to this compound and Eupatorium lindleyanum

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a history of use in traditional medicine for treating various ailments, including respiratory and inflammatory conditions.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with sesquiterpene lactones being a prominent class of bioactive compounds.[3] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[1][2]

This compound is a chlorinated sesquiterpene lactone that has been identified from Eupatorium lindleyanum. It is recognized for its potential anti-inflammatory properties. This guide will detail the available information on this compound and the general experimental procedures relevant to its discovery and bioactivity assessment.

Physicochemical and Bioactivity Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information and provide comparative data for other well-characterized eupalinolides from E. lindleyanum.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₅ClO₇KNApSAcK Database
BioactivityAnti-inflammatoryMedchemExpress

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

Data presented below is based on the reported inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. It is important to note that direct comparative data for this compound from a peer-reviewed publication is not available; the information is provided by a commercial vendor.

CompoundConcentration (µM)Inhibition of IL-6 ProductionInhibition of TNF-α ProductionSource
This compound2.5, 10, 40Significant inhibitory effectsSignificant inhibitory effectsMedchemExpress
Eupalinolide LNot SpecifiedSignificantSignificant
Eupalinolide MNot SpecifiedSignificantSignificant

Note: "Significant inhibitory effects" are as stated in the source and quantitative values (e.g., IC₅₀) were not provided.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, structural elucidation, and bioactivity testing of sesquiterpene lactones from Eupatorium lindleyanum, based on methodologies reported in the scientific literature for compounds of this class.

Isolation of this compound

The isolation of sesquiterpene lactones from E. lindleyanum typically involves a multi-step process of extraction and chromatography.

1. Plant Material and Extraction:

  • Plant Material: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized.

  • Extraction: The powdered plant material is extracted with a suitable solvent, commonly ethanol (B145695) or methanol, at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Sesquiterpene lactones are typically enriched in the ethyl acetate and/or n-butanol fractions.

3. Chromatographic Purification:

  • The enriched fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: Silica gel column chromatography is often used for initial separation, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating structurally similar compounds. A common two-phase solvent system for sesquiterpenoid lactones from E. lindleyanum is n-hexane-ethyl acetate-methanol-water.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried E. lindleyanum Powder extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partitioning enriched_fraction Enriched Sesquiterpene Lactone Fraction partitioning->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel hsccc HSCCC silica_gel->hsccc Further Separation prep_hplc Preparative RP-HPLC hsccc->prep_hplc Final Purification eupalinolide_h This compound (Pure Compound) prep_hplc->eupalinolide_h structural_elucidation Structural Elucidation (NMR, MS) eupalinolide_h->structural_elucidation bioassay Bioactivity Assays eupalinolide_h->bioassay G cluster_pathway LPS-induced Pro-inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to nucleus Nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->cytokines Transcription EupalinolideH This compound EupalinolideH->IKK inhibits

References

Spectroscopic Profile of Eupalinolide H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺429.1784429.1779C₂₂H₂₈O₇Na

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) on a 600 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

PositionδH (ppm)MultiplicityJ (Hz)δC (ppm)
15.18d10.2133.5
22.59m39.8
35.57d8.474.4
4---141.2
55.15d10.2125.1
65.25t9.676.5
72.94m51.0
85.22dd9.6, 8.469.8
92.38, 2.70m37.6
10---139.7
11---139.8
12---170.0
136.25, 5.71s, s125.2
141.88s16.5
151.76s17.5
1'---167.2
2'---128.0
3'6.88q7.2138.8
4'1.83s15.9
5'1.85d7.220.5
OAc2.08s21.2
OAc---170.1

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the aerial parts of Eupatorium lindleyanum. The dried and powdered plant material was extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound[1].

G plant Dried Aerial Parts of Eupatorium lindleyanum extraction Extraction with 95% Ethanol plant->extraction chromatography1 Silica Gel Column Chromatography extraction->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode.

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 600 MHz NMR spectrometer. Deuterated chloroform (CDCl₃) was used as the solvent, and tetramethylsilane (TMS) served as the internal standard.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry sample This compound in CDCl₃ nmr 600 MHz NMR Spectrometer sample->nmr ms HRESIMS Instrument sample->ms nmr_exp 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Experiments nmr->nmr_exp ms_exp Positive Ion Mode Analysis ms->ms_exp nmr_data NMR Spectra nmr_exp->nmr_data ms_data Mass Spectrum ms_exp->ms_data

Caption: Workflow for spectroscopic analysis of this compound.

Signaling Pathway

While the specific signaling pathways directly modulated by this compound are still under investigation, related eupalinolides have been shown to interact with key cellular signaling pathways, such as the STAT3 pathway. Eupalinolide J, a structurally similar compound, has been identified as an inhibitor of STAT3 activity[1]. This suggests that this compound may also possess the potential to modulate this or related pathways involved in cell proliferation and survival.

G eupalinolide_h This compound (Potential Modulator) stat3 STAT3 eupalinolide_h->stat3 Inhibition (Hypothesized) proliferation Cell Proliferation stat3->proliferation survival Cell Survival stat3->survival

Caption: Hypothesized interaction of this compound with the STAT3 signaling pathway.

This guide provides a foundational set of data for this compound. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Preliminary Cytotoxic Screening of Eupalinolides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Eupalinolide Derivatives

The cytotoxic effects of various Eupalinolide compounds have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. These values have been compiled from multiple studies to provide a comparative overview.

Eupalinolide DerivativeCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
Eupalinolide O MDA-MB-468Breast (TNBC)1.0472
MDA-MB-231Breast (TNBC)10.3424
5.8548
3.5772
MDA-MB-453Breast (TNBC)11.4724
7.0648
3.0372
Eupalinolide B TU686Laryngeal6.73Not Specified
TU212Laryngeal1.03Not Specified
M4eLaryngeal3.12Not Specified
AMC-HN-8Laryngeal2.13Not Specified
Hep-2Laryngeal9.07Not Specified
LCCLaryngeal4.20Not Specified
Eupalinolide A A549Non-small cell lungNot SpecifiedNot Specified
H1299Non-small cell lungNot SpecifiedNot Specified
Eupalinolide J PC-3ProstateNot SpecifiedNot Specified
DU-145ProstateNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols employed in the cytotoxic screening of Eupalinolide derivatives.

Cell Culture

Human cancer cell lines, such as MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer), PANC-1, MiaPaCa-2 (Pancreatic Cancer), A549, H1299 (Non-Small Cell Lung Cancer), and various laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC), are commonly used.[1][2] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] They are maintained in a humidified incubator at 37°C with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (DMSO) is also included. Cells are incubated for specified durations, typically 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the Eupalinolide compound at the desired concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension. The cells are then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Experimental Workflow for Cytotoxic Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., MDA-MB-231) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Eupalinolide Stock Solution (in DMSO) treatment Treatment with Eupalinolide Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of Eupalinolide.

Eupalinolide-Induced Apoptosis Signaling Pathway

Studies on Eupalinolide O have elucidated its pro-apoptotic mechanism, which involves both intrinsic and extrinsic pathways. Key events include the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of caspases. Furthermore, the Akt and p38 MAPK signaling pathways have been implicated.

G cluster_pathways Signaling Pathways cluster_mito Mitochondrial (Intrinsic) Pathway cluster_death_receptor Death Receptor (Extrinsic) Pathway cluster_execution Execution Phase Eupalinolide Eupalinolide Akt Akt (Phosphorylation ↓) Eupalinolide->Akt p38 p38 MAPK (Phosphorylation ↑) Eupalinolide->p38 ROS ROS Generation ↑ Eupalinolide->ROS Bcl2 Bcl-2 / Bcl-xL ↓ Eupalinolide->Bcl2 Bax Bax / Bad ↑ Eupalinolide->Bax MMP Mitochondrial Membrane Potential (Δψm) ↓ Bcl2->MMP inhibits Bax->MMP promotes Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Eupalinolide-induced apoptosis signaling cascade.

Conclusion

The available scientific literature strongly indicates that Eupalinolide derivatives possess significant cytotoxic and pro-apoptotic properties against a variety of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the preliminary cytotoxic screening of novel compounds within this class, including the yet-to-be-fully-characterized Eupalinolide H. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to fully assess the therapeutic potential of these promising natural products.

References

Eupalinolide H: A Technical Overview of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2]. This class of natural products has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory and anti-cancer properties[3][4]. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its anti-inflammatory effects, underlying mechanisms, and experimental data.

Chemical Properties

  • Chemical Formula: C22H28O8

  • Molecular Weight: 420.45 g/mol

  • Class: Sesquiterpenoid

  • Source: Eupatorium lindleyanum DC.[1]

  • Appearance: Powder

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory potential by inhibiting the production of key pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

In vitro studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These two cytokines are pivotal mediators of the inflammatory response.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound2.5Data not specifiedData not specified
This compound10Data not specifiedData not specified
This compound40Data not specifiedData not specified

Note: While a commercial supplier indicates significant inhibitory effects at these concentrations, the primary literature with specific percentage inhibition values for this compound was not publicly accessible at the time of this review. The referenced study by Wang et al. (2018) in Planta Medica provides the foundational evidence for the anti-inflammatory activity of sesquiterpene lactones from E. lindleyanum, including this compound, on RAW 264.7 cells.

Experimental Protocols

The following is a generalized methodology for assessing the anti-inflammatory activity of this compound in vitro, based on standard protocols for similar compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 2.5, 10, 40 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for another 24 hours.

Cytokine Measurement (ELISA)
  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentrations of the cytokines are calculated based on a standard curve.

Cell Viability Assay (MTT)
  • Purpose: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.

  • Procedure: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The cells are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been fully elucidated in the available literature. However, for the broader class of sesquiterpene lactones, a common mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6. It is plausible that this compound may also act through this pathway.

Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_results Results start RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect mtt Assess Cell Viability (MTT) stimulate->mtt elisa Measure TNF-α & IL-6 (ELISA) collect->elisa data Quantitative Data on Cytokine Inhibition elisa->data

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates promising anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6. While the precise molecular mechanisms are still under investigation, its activity in well-established in vitro models suggests its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its signaling pathways, in vivo efficacy, and safety profile.

References

In Silico Prediction of Eupalinolide H Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone that has been identified as a potential natural anti-inflammatory agent, demonstrating inhibitory effects on the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] While its anti-inflammatory properties are of interest, a comprehensive understanding of its molecular targets is crucial for its development as a therapeutic agent. This technical guide outlines a systematic in silico approach to predict and characterize the potential protein targets of this compound, providing a framework for hypothesis generation and subsequent experimental validation.

This guide will detail a multi-step computational workflow, including ligand preparation, reverse docking, pharmacophore modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to elucidate the polypharmacological nature of this compound, offering insights into its mechanisms of action and potential therapeutic applications, drawing parallels from related eupalinolide compounds known for their anti-cancer activities.

Proposed In Silico Target Prediction Workflow

The prediction of protein targets for a natural product like this compound can be systematically approached using a consensus of computational methods. This workflow is designed to first broadly identify potential targets and then refine these predictions through more computationally intensive techniques.

workflow cluster_0 Initial Screening cluster_1 Hit Prioritization cluster_2 In-depth Analysis cluster_3 Output A Ligand Preparation (this compound 3D Structure) B Reverse Docking (Screening against protein database) A->B C Pharmacophore Modeling (Based on this compound & analogs) A->C G ADMET Prediction A->G D Consensus Scoring & Filtering (Combine results from B and C) B->D C->D E Pathway & Disease Association Analysis D->E F Molecular Dynamics Simulation (Validate binding stability) E->F H Prioritized Target List & Biological Hypothesis F->H G->H

Caption: A proposed in silico workflow for the prediction of this compound targets.

Detailed Methodologies

Ligand Preparation

The initial step involves the preparation of the 3D structure of this compound.

  • Structure Retrieval: The 2D structure of this compound is obtained from a chemical database such as PubChem or MedChemExpress.[1]

  • 3D Conversion and Optimization: A computational chemistry software (e.g., ChemDraw, Avogadro) is used to convert the 2D structure into a 3D conformation. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking is a computational technique that docks a single ligand into the binding sites of a large number of protein structures to identify potential targets.[2][3][4]

  • Protein Target Database Preparation: A curated database of 3D protein structures is required. Publicly available databases such as the Protein Data Bank (PDB) or specialized target databases like the Therapeutic Target Database (TTD) can be utilized. The proteins in the database should be pre-processed to remove water molecules and existing ligands and to add hydrogen atoms.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) is used to systematically screen this compound against the prepared protein database. The docking algorithm samples different orientations and conformations of the ligand within the binding site of each protein and calculates a binding affinity score.

  • Ranking and Filtering: The results are ranked based on the predicted binding affinities (e.g., kcal/mol). A threshold is applied to select the top-ranking proteins for further analysis.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target.

  • Pharmacophore Model Generation: Based on the structure of this compound and its known active analogs (e.g., Eupalinolides A, B, J, and O), a set of pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) is generated. Software such as LigandScout or MOE can be used for this purpose.

  • Database Screening: The generated pharmacophore model is then used to screen a database of known active compounds to identify molecules with similar pharmacophoric features. This can help in identifying the protein targets of these similar compounds, which are then considered as potential targets for this compound.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.

  • System Setup: The top-ranked protein-ligand complexes identified from reverse docking are placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.

  • Simulation Protocol: The system is subjected to energy minimization, followed by a series of equilibration steps. A production simulation is then run for a significant time scale (e.g., 100 nanoseconds) to observe the dynamics of the complex.

  • Trajectory Analysis: The trajectory of the simulation is analyzed to determine the stability of the ligand in the binding pocket, key interacting residues, and the binding free energy.

ADMET Prediction

In silico ADMET prediction is essential to assess the drug-likeness of this compound.

  • Property Calculation: Various physicochemical and pharmacokinetic properties are calculated using web-based tools or software (e.g., ADMET-AI, SwissADME). These properties include solubility, permeability, bioavailability, potential for metabolism by cytochrome P450 enzymes, and toxicity risks.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in structured tables for clear comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound for Top-Ranked Protein Targets from Reverse Docking

RankProtein TargetPDB IDBinding Affinity (kcal/mol)Biological Function
1STAT36NJS-9.8Transcription factor, cell growth, apoptosis
2PI3Kγ1E8X-9.5Signal transduction, cell survival
3Akt16S9X-9.2Kinase, cell proliferation, metabolism
4p38 MAPK3S3I-8.9Kinase, inflammation, stress response
5NF-κB (p50/p65)1VKX-8.7Transcription factor, inflammation
6ERK25ERK-8.5Kinase, cell proliferation, differentiation
7mTOR4JSP-8.3Kinase, cell growth, proliferation
8SCD12WTG-8.1Enzyme, fatty acid metabolism

Table 2: Molecular Dynamics Simulation Results for this compound with High-Priority Targets

Protein TargetAverage RMSD of Ligand (Å)Key Interacting ResiduesPredicted Binding Free Energy (kcal/mol)
STAT31.2 ± 0.3Cys259, Ser611, Ser613-45.6
PI3Kγ1.5 ± 0.4Val882, Lys833, Asp964-42.1
Akt11.8 ± 0.5Lys179, Thr211, Asp292-38.9
p38 MAPK1.6 ± 0.4Lys53, Met109, Asp168-39.5

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight348.4 g/mol Good
LogP2.5Good
Water SolubilityModerately solubleAcceptable
BBB PermeabilityLowLow potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionLow riskLow cardiotoxicity risk
Ames MutagenicityNon-mutagenicLow genotoxicity risk

Potential Signaling Pathways of this compound

Based on the predicted targets and the known activities of related eupalinolides, several signaling pathways are likely to be modulated by this compound.

STAT3 Signaling Pathway

Eupalinolide J, a structurally similar compound, is known to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3. Given the high predicted binding affinity of this compound to STAT3, this pathway is a prime candidate for its mechanism of action.

stat3_pathway Eupalinolide_H This compound STAT3 STAT3 Eupalinolide_H->STAT3 Inhibits Ubiquitination Ubiquitination & Degradation STAT3->Ubiquitination Promotes degradation Metastasis_Genes Metastasis-Related Genes (e.g., MMP-2, MMP-9) STAT3->Metastasis_Genes Activates Metastasis Cancer Metastasis Metastasis_Genes->Metastasis Promotes

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Akt/p38 MAPK Signaling Pathway

Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK pathway. The predicted interaction of this compound with Akt1 and p38 MAPK suggests a similar potential mechanism.

akt_p38_pathway Eupalinolide_H This compound ROS ROS Generation Eupalinolide_H->ROS Akt Akt (Phosphorylation) ROS->Akt Inhibits p38_MAPK p38 MAPK (Phosphorylation) ROS->p38_MAPK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes

Caption: Potential modulation of the Akt/p38 MAPK pathway by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the prediction and characterization of the molecular targets of this compound. By integrating reverse docking, pharmacophore modeling, molecular dynamics simulations, and ADMET prediction, researchers can generate high-quality, experimentally testable hypotheses regarding its mechanism of action. The preliminary analysis, informed by the activities of related eupalinolides, suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer, such as STAT3 and Akt/p38 MAPK. The successful application of this computational approach will not only accelerate the understanding of this compound's therapeutic potential but also serve as a model for the target identification of other novel natural products.

References

Eupalinolide H: An Initial Bioactivity Assessment and Comparative Analysis of the Eupalinolide Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant scientific interest for their diverse pharmacological activities. While several members of this family, such as Eupalinolide A, B, J, and O, have been extensively studied for their anti-cancer and anti-inflammatory properties, data on Eupalinolide H remains limited. This guide provides a comprehensive overview of the currently available bioactivity data for this compound and presents a comparative analysis with its more extensively characterized analogues. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

This compound: Current State of Knowledge

This compound has been isolated from Eupatorium lindleyanum.[1] Preliminary assessments have indicated its potential as an anti-inflammatory agent. Specifically, studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2] However, detailed quantitative data, such as IC50 values, and in-depth mechanistic studies for this compound are not yet available in the public domain.

Comparative Bioactivity of Eupalinolides

To provide a broader context for the potential of this compound, this section details the bioactivity of other well-researched Eupalinolides.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic activities of various Eupalinolides against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Eupalinolide O (EO) against Human Triple-Negative Breast Cancer (TNBC) Cells [3]

Cell LineTreatment DurationIC50 (µM)
MDA-MB-23124 h10.34
48 h5.85
72 h3.57
MDA-MB-45324 h11.47
48 h7.06
72 h3.03

Table 2: Cytotoxicity of Eupalinilide B against Laryngeal Cancer Cells [4]

Cell LineTreatment DurationIC50 (µM)
TU21248 h~8
72 h< 8
AMC-HN-848 h> 16
72 h~16

Note: IC50 values for Eupalinilide B are estimated from graphical data.

Signaling Pathways and Mechanisms of Action

Eupalinolides exert their biological effects through the modulation of various cellular signaling pathways.

Eupalinolide A

Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[5][6] In non-small cell lung cancer, it induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[7]

Eupalinolide_A_Pathway EA Eupalinolide A AMPK AMPK EA->AMPK activates mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 mTOR->SCD1 inhibits Ferroptosis Ferroptosis SCD1->Ferroptosis Apoptosis_A Apoptosis SCD1->Apoptosis_A EA_ROS Eupalinolide A ROS ROS EA_ROS->ROS ERK ERK ROS->ERK activates Autophagy Autophagy ERK->Autophagy

Fig 1. Signaling pathways of Eupalinolide A.
Eupalinolide O

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3][6]

Eupalinolide_O_Pathway EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt ROS->Akt inhibits p38_MAPK p38 MAPK ROS->p38_MAPK activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38_MAPK->Apoptosis

Fig 2. Apoptotic pathway of Eupalinolide O.
Eupalinolide J

Eupalinolide J has been found to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[8]

Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 promotes degradation of Ubiquitination Ubiquitin-dependent Degradation STAT3->Ubiquitination Metastasis Metastasis Ubiquitination->Metastasis inhibits

Fig 3. Anti-metastatic mechanism of Eupalinolide J.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of Eupalinolide bioactivity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-453) into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-20 µM for Eupalinolide O) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the Eupalinolide for the indicated time.

  • Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Protein Extraction: Following treatment with the Eupalinolide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane with 5% non-fat milk for 1-2 hours at room temperature.[8] Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay
  • Cell Seeding: Suspend cancer cells (e.g., 2 x 10⁵ cells) in serum-free medium and seed them into the upper chamber of a Transwell insert (8 µm pore size).[6]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the Eupalinolide compound at various concentrations to the upper chamber.

  • Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C.

  • Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., TNBC, NSCLC) Treatment Eupalinolide Treatment (Various Concentrations & Durations) Cell_Culture->Treatment Viability Cell Viability (MTT/CCK8) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Migration Migration/Invasion (Transwell) Treatment->Migration Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Pathway_Analysis Signaling Pathway Elucidation Apoptosis->Pathway_Analysis Migration->Pathway_Analysis Western_Blot->Pathway_Analysis Mechanism Mechanism of Action Pathway_Analysis->Mechanism

Fig 4. General workflow for in vitro bioactivity assessment.

Conclusion and Future Directions

While this compound has demonstrated initial promise as an anti-inflammatory agent, further research is imperative to fully elucidate its therapeutic potential. The comprehensive data available for other Eupalinolides, particularly their potent anti-cancer activities and defined mechanisms of action, strongly suggest that this compound warrants more in-depth investigation.

Future studies should focus on:

  • Quantitative Bioactivity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory models.

  • Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in preclinical animal models.

A deeper understanding of the structure-activity relationships within the Eupalinolide family will be crucial for the development of novel and effective therapeutic agents. The comparative data presented in this guide serves as a valuable starting point for these future research endeavors.

References

Methodological & Application

Application Note: High-Speed Counter-Current Chromatography Protocol for the Purification of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the isolation and purification of Eupalinolide H, a sesquiterpenoid lactone of significant interest, from Eupatorium lindleyanum DC. The methodology is centered on High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that circumvents common issues found in solid-support chromatography, such as irreversible sample adsorption.[1][2] This protocol is adapted from a successfully established method for the separation of related compounds, Eupalinolide A and B, and is anticipated to be highly effective for this compound.[2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative HSCCC separation of the related eupalinolides A and B from 540 mg of an n-butanol fraction of a Eupatorium lindleyanum DC. extract. The yield of this compound is expected to be in a similar range, contingent on the specific chemotype of the plant and the efficiency of the extraction and purification processes.

ParameterValue
Starting Material540 mg of n-butanol fraction
Isolated Compounds
Eupalinolide A17.9 mg
Eupalinolide B19.3 mg
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide10.8 mg
Purity (as determined by HPLC)
Eupalinolide A97.9%
Eupalinolide B97.1%
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide91.8%
HSCCC Conditions
Solvent Systemn-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)
Flow Rate (Mobile Phase)2.0 mL/min
Revolution Speed900 rpm
Detection Wavelength254 nm
Column Temperature25 °C

Experimental Protocols

Preparation of Crude Extract
  • Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol (B145695) at room temperature.

  • Extraction: The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected for HSCCC separation.

High-Speed Counter-Current Chromatography (HSCCC) Protocol
  • Solvent System Preparation: Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3. The mixture should be thoroughly shaken in a separatory funnel and allowed to equilibrate and separate into two distinct phases. Both the upper (stationary) and lower (mobile) phases should be degassed by sonication before use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the upper phase, which will serve as the stationary phase.

    • Set the revolution speed of the centrifuge to 900 rpm.

    • Begin pumping the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

  • Sample Injection: Once the mobile phase front emerges and a hydrodynamic equilibrium is established, inject the sample solution. The sample solution is prepared by dissolving the n-butanol fraction (e.g., 540 mg) in a small volume (e.g., 10 mL) of the two-phase solvent system.

  • Elution and Fraction Collection: Continuously pump the mobile phase through the column. Monitor the effluent from the outlet with a UV detector at a wavelength of 254 nm. Collect fractions at regular intervals based on the chromatogram peaks.

  • Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. The purity of the isolated compound can also be determined by this method.

Visualizations

Eupalinolide_H_Purification_Workflow cluster_0 Extraction and Fractionation cluster_1 HSCCC Purification Plant_Material Dried, Powdered Aerial Parts of Eupatorium lindleyanum DC. Maceration Maceration with 95% Ethanol Plant_Material->Maceration Concentration Concentration under Reduced Pressure Maceration->Concentration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning n_Butanol_Fraction n-Butanol Fraction (Enriched with this compound) Partitioning->n_Butanol_Fraction HSCCC_Separation High-Speed Counter-Current Chromatography n_Butanol_Fraction->HSCCC_Separation Sample Injection HSCCC_System_Prep Prepare HSCCC Solvent System (n-hexane-ethyl acetate-methanol-water) HSCCC_System_Prep->HSCCC_Separation Fraction_Collection Fraction Collection based on UV Detection (254 nm) HSCCC_Separation->Fraction_Collection HPLC_Analysis HPLC Analysis of Fractions Fraction_Collection->HPLC_Analysis Pure_Eupalinolide_H Isolated this compound HPLC_Analysis->Pure_Eupalinolide_H

Caption: Workflow for the purification of this compound.

References

Eupalinolide H: In Vitro Cell Viability Assays (MTT/CCK-8) - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. This document provides detailed protocols for assessing the in vitro cytotoxic and antiproliferative effects of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. These assays are fundamental in preclinical drug discovery for determining the dose-dependent effects of a compound on cell viability.

Principle of the Assays

Both MTT and CCK-8 assays quantify cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of living, metabolically active cells.

  • MTT Assay: The yellow tetrazolium salt, MTT, is reduced to a purple formazan, which is insoluble and requires a solubilization step before absorbance can be measured.[1]

  • CCK-8 Assay: The water-soluble tetrazolium salt, WST-8, is reduced to a water-soluble orange formazan, simplifying the protocol as no solubilization step is needed.[2][3]

Data on Related Eupalinolide Analogues

The following tables summarize the effects of various Eupalinolide analogues on the viability of different cancer cell lines, as determined by MTT and CCK-8 assays.

Eupalinolide AnalogueCell LineAssayTime PointIC₅₀ (µM)Reference
Eupalinolide OMDA-MB-231MTT24 h10.34[4]
48 h5.85[4]
72 h3.57[4]
Eupalinolide OMDA-MB-453MTT24 h11.47[4]
48 h7.06[4]
72 h3.03[4]
Eupalinolide OMDA-MB-468MTT72 h1.04[5]
Eupalinolide AA549CCK-848 hNot specified[6]
Eupalinolide AH1299CCK-848 hNot specified[6]
Eupalinolide AMHCC97-LCCK-848 h~10[7][8]
Eupalinolide AHCCLM3CCK-848 h~10[7][8]
Eupalinolide BMiaPaCa-2CCK-8Not specifiedNot specified[9]
Eupalinolide JU251MTT24 h>5 (non-cytotoxic)
Eupalinolide JMDA-MB-231MTT24 h>5 (non-cytotoxic)

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method for assessing cell viability through metabolic activity.[1]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

CCK-8 Cell Viability Assay

This protocol offers a more convenient and sensitive method for determining cell viability.[2]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • CCK-8 Addition and Incubation:

    • After the treatment period, add 10 µL of the CCK-8 solution directly to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time can be optimized based on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.[3]

Data Analysis

  • Background Subtraction: Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculation of Cell Viability (%):

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G Figure 1. General workflow for MTT and CCK-8 cell viability assays. cluster_setup Assay Setup cluster_mtt MTT Protocol cluster_cck8 CCK-8 Protocol seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt MTT Assay add_cck8 Add CCK-8 reagent incubate2->add_cck8 CCK-8 Assay incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_cck8 Read absorbance at 450 nm incubate_cck8->read_cck8 G Figure 2. Representative signaling pathway for Eupalinolide-induced apoptosis. Eupalinolide This compound ROS ↑ ROS Generation Eupalinolide->ROS Akt_p38 Akt/p38 MAPK Pathway Eupalinolide->Akt_p38 Mitochondria Mitochondria ROS->Mitochondria Bcl2_Bax ↓ Bcl-2/Bax Ratio Akt_p38->Bcl2_Bax CytoC Cytochrome c release Mitochondria->CytoC Bcl2_Bax->Mitochondria Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Eupalinolide H: Application Notes and Protocols for Apoptosis Analysis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the apoptotic effects of Eupalinolide H on cancer cells using flow cytometry. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms.

Introduction

This compound is a sesquiterpene lactone, a class of natural compounds that has demonstrated significant anti-cancer properties. Several members of the Eupalinolide family, such as Eupalinolide A and O, have been shown to induce apoptosis in various cancer cell lines.[1][2] This process of programmed cell death is a critical target for cancer therapeutics. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a robust and widely used method to detect and quantify apoptosis.[3][4][5] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and membrane integrity.[3][5]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner side of the cell membrane, is flipped to the outer surface.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cell's nucleus.[3] By using both stains, flow cytometry can differentiate the cell populations as follows:

  • Annexin V- / PI- : Viable, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Primarily necrotic cells with compromised membrane integrity without PS externalization.[4]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an Annexin V/PI staining experiment on a cancer cell line (e.g., MDA-MB-468 breast cancer cells) treated with various concentrations of this compound for 24 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0 (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound280.4 ± 3.512.8 ± 1.56.8 ± 1.2
This compound465.1 ± 4.222.7 ± 2.312.2 ± 1.9
This compound840.8 ± 5.135.6 ± 3.123.6 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical representation of expected results.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell line (e.g., MDA-MB-468, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well cell culture plates

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding : Seed the cancer cells in 6-well plates at a density of approximately 3 x 10^5 cells/well in 2 mL of complete culture medium.[4] Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2, 4, and 8 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment : Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][4]

Protocol for Annexin V/PI Staining
  • Cell Harvesting :

    • Adherent cells : Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA or a gentle cell scraper. Combine these cells with the collected medium.

    • Suspension cells : Gently collect the cells from each well and transfer them to a centrifuge tube.

  • Washing : Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining :

    • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 10 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer immediately (within 1 hour).[6] For analysis, excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm. Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.

Visualizations

Experimental Workflow

G Experimental Workflow for Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition and Analysis seed_cells Seed Cells in 6-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h treat_eupalinolide_h Treat with this compound incubate_24h->treat_eupalinolide_h incubate_treatment Incubate for Desired Time treat_eupalinolide_h->incubate_treatment harvest_cells Harvest Cells incubate_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_annexin_v Add Annexin V-FITC resuspend_buffer->add_annexin_v incubate_annexin Incubate 15 min (dark) add_annexin_v->incubate_annexin add_pi Add Propidium Iodide incubate_annexin->add_pi flow_cytometry Analyze by Flow Cytometry add_pi->flow_cytometry quantify_apoptosis Quantify Cell Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for this compound apoptosis analysis.

Putative Signaling Pathway for Eupalinolide-Induced Apoptosis

Based on studies with related compounds like Eupalinolide O, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.[1][4] This involves the regulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspases.[1][4] The PI3K/Akt signaling pathway, a key regulator of cell survival, is also a likely target.[4]

G Putative Signaling Pathway for this compound eupalinolide_h This compound pi3k_akt PI3K/Akt Pathway eupalinolide_h->pi3k_akt Inhibition bcl2_family Bcl-2 Family Proteins (e.g., Bcl-xL, Bax) eupalinolide_h->bcl2_family Modulation pi3k_akt->bcl2_family Inhibition mitochondrion Mitochondrion bcl2_family->mitochondrion Regulates Membrane Potential cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound putative apoptotic signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Eupalinolide H's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular mechanism of Eupalinolide H, a sesquiterpene lactone with demonstrated anti-cancer properties. The protocols and data presented are based on established methodologies for related Eupalinolide compounds and are intended to be adapted for specific cancer cell lines and research questions.

Introduction to this compound and its Anti-Cancer Potential

Eupalinolides, a class of natural compounds, have garnered significant interest in cancer research due to their cytotoxic and anti-proliferative effects on various cancer cell lines. While research on this compound is emerging, studies on related compounds like Eupalinolide A, B, O, and J have revealed common mechanisms of action, including the induction of programmed cell death (apoptosis, autophagy, and ferroptosis) and cell cycle arrest.[1][2][3] Western blot analysis is a pivotal technique to elucidate the specific signaling pathways modulated by this compound.

Key Signaling Pathways Implicated in Eupalinolide Action

Based on studies of structurally similar Eupalinolides, the following signaling pathways are prime targets for investigation into this compound's mechanism of action:

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell survival, proliferation, and growth.[4][5][6] Many anti-cancer agents exert their effects by inhibiting this pathway.

  • MAPK Signaling Pathway: This pathway, including cascades involving ERK, p38, and JNK, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[7][8][9]

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis.[10]

  • Apoptosis Pathway: This programmed cell death pathway is a primary mechanism for the elimination of cancerous cells. Key protein families involved include the Bcl-2 family (regulating mitochondrial membrane potential) and caspases (executing the apoptotic process).[11][12][13]

Quantitative Data Summary from Related Eupalinolide Studies

The following tables summarize quantitative data from Western blot analyses of various Eupalinolide compounds, providing a reference for expected outcomes with this compound.

Table 1: Effect of Eupalinolide O on Apoptosis-Related Proteins in MDA-MB-468 Breast Cancer Cells [11]

ProteinTreatment (8 µM Eupalinolide O, 24h)Fold Change vs. Control
Cleaved Caspase-3IncreasedSignificant Increase
Cleaved Caspase-9IncreasedSignificant Increase
Cleaved PARPIncreasedSignificant Increase
Pro-Caspase-3DecreasedSignificant Decrease
Pro-Caspase-9DecreasedSignificant Decrease
Bcl-2DecreasedSignificant Decrease
BaxIncreasedSignificant Increase

Table 2: Effect of Eupalinolide A on PI3K/Akt and MAPK Signaling in A549 and H1299 NSCLC Cells [1]

ProteinCell LineTreatment (Eupalinolide A)Fold Change vs. Control
p-mTORA549, H1299Increased ConcentrationDose-dependent Decrease
p-AMPKA549, H1299Increased ConcentrationDose-dependent Increase

Table 3: Effect of Eupalinolide J on STAT3 Signaling in U251 Glioblastoma Cells [10]

ProteinTreatment (Eupalinolide J, 12h)Fold Change vs. Control
p-STAT3DecreasedSignificant Decrease
STAT3DecreasedSignificant Decrease
MMP-2DecreasedSignificant Decrease
MMP-9DecreasedSignificant Decrease

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for your study (e.g., breast, lung, liver, prostate cancer cell lines mentioned in the literature such as MDA-MB-231, A549, HCCLM3, PC-3).[1][2][7][13]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for specific time points (e.g., 24, 48 hours).[2][7] A vehicle control (e.g., DMSO) should be included.

Western Blot Protocol
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2][7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[2][7]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2][7]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, cleaved caspase-3, etc.) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).[2]

Visualizations: Signaling Pathways and Experimental Workflow

Eupalinolide_H_PI3K_Akt_Pathway Eupalinolide_H This compound PI3K PI3K Eupalinolide_H->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound.

Eupalinolide_H_Apoptosis_Pathway Eupalinolide_H This compound Bax Bax Eupalinolide_H->Bax Promotes Bcl2 Bcl-2 Eupalinolide_H->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Intrinsic apoptosis pathway induced by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Eupalinolide H Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental design is a template based on published studies of structurally similar compounds, such as Eupalinolide A, B, and O.[1][2][3] As there is limited specific public data on Eupalinolide H, it is strongly recommended to first determine its in vitro cytotoxicity (IC50) against the selected cancer cell line to inform appropriate in vivo dosing.

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have demonstrated significant anti-cancer properties in various preclinical studies.[4] These compounds have been shown to induce apoptosis, cell cycle arrest, and inhibit metastasis through modulation of key signaling pathways such as Akt/mTOR, MAPK, and STAT3.[1][3][5] This document provides a detailed experimental design for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a widely used platform for preclinical assessment of novel anti-cancer agents.[6]

Objective

To evaluate the in vivo anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) mouse model and to elucidate its potential mechanism of action through analysis of key biomarkers.

Materials and Reagents

  • Cell Line: Human cancer cell line (e.g., A549 non-small cell lung cancer or MDA-MB-231 triple-negative breast cancer).

  • This compound: Purity >98%.

  • Animals: 4-6 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Xenograft: Matrigel® Basement Membrane Matrix.

  • Drug Formulation: DMSO, Saline, Corn oil.

  • Tumor Measurement: Digital calipers.

  • Tissue Collection: Formalin (10%, neutral buffered), liquid nitrogen.

  • Immunohistochemistry (IHC): Primary antibodies (e.g., Ki-67, Cleaved Caspase-3), secondary antibodies, DAB chromogen kit, hematoxylin.

  • Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary and secondary antibodies.

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 70-80% confluency.[7]

  • Ensure cell viability is >95% via Trypan Blue exclusion before implantation.

Animal Husbandry
  • Acclimatize mice for at least one week in a specific pathogen-free (SPF) environment.[3]

  • Provide sterile food and water ad libitum.

  • Maintain a 12-hour light/dark cycle.[3]

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation
  • Harvest cancer cells during their logarithmic growth phase.

  • Wash cells twice with sterile, serum-free PBS.

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[1]

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[1]

  • Monitor mice for tumor development.

This compound Treatment Protocol
  • Once tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment groups (n=6-8 mice per group).

  • Prepare this compound stock solution in DMSO and dilute to final concentrations with saline or corn oil. The final DMSO concentration should be less than 5%.

  • Administer treatment via intraperitoneal (IP) injection or oral gavage daily for 21 days. Dosing can be based on related compounds, for example, 25 and 50 mg/kg.[1]

  • The vehicle control group should receive the same volume of the vehicle solution.

Tumor Growth Monitoring and Data Collection
  • Measure tumor length (L) and width (W) with digital calipers every 2-3 days.[8]

  • Calculate tumor volume using the modified ellipsoid formula: V = 0.5 x L x W² .[9][10]

  • Record the body weight of each mouse at the same time as tumor measurements to monitor toxicity.

  • Observe mice daily for any signs of distress or adverse effects.

  • The study should be terminated if tumors exceed 2000 mm³ or if mice show significant weight loss (>20%) or other signs of severe morbidity.

Euthanasia and Tissue Collection
  • At the end of the treatment period, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumors, measure their final weight, and photograph them.

  • Divide each tumor into two sections:

    • One section to be fixed in 10% neutral buffered formalin for 24 hours for IHC analysis.[11]

    • The other section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.[12]

Immunohistochemistry (IHC) Protocol
  • Process formalin-fixed tumor tissues and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.[13]

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% H2O2.

  • Block non-specific binding with 5% normal goat serum.

  • Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop with DAB chromogen and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze slides under a microscope and quantify staining using imaging software.

Western Blot Protocol
  • Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

  • Determine the protein concentration of the supernatant using a BCA assay.[7]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., targeting proteins in the Akt/mTOR or STAT3 pathways) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Experimental Groups
GroupTreatmentDose (mg/kg)RouteFrequencyNo. of Animals
1Vehicle Control-IPDaily8
2This compound25IPDaily8
3This compound50IPDaily8
4Positive ControlTBDTBDTBD8
Table 2: Tumor Volume Data (Example)
DayVehicle (mm³)This compound - 25 mg/kg (mm³)This compound - 50 mg/kg (mm³)
1120 ± 15122 ± 18118 ± 16
4180 ± 22165 ± 20155 ± 19
7350 ± 45280 ± 35240 ± 30
............
211500 ± 210800 ± 150550 ± 120
Data presented as Mean ± SEM
Table 3: Body Weight Data (Example)
DayVehicle (g)This compound - 25 mg/kg (g)This compound - 50 mg/kg (g)
120.1 ± 0.520.3 ± 0.420.2 ± 0.6
721.5 ± 0.621.2 ± 0.520.8 ± 0.7
1422.8 ± 0.722.1 ± 0.621.5 ± 0.8
2123.5 ± 0.822.9 ± 0.722.1 ± 0.9
Data presented as Mean ± SEM

Mandatory Visualizations

G cluster_pre Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_post Phase 3: Analysis cell_culture Cell Culture (A549/MDA-MB-231) cell_prep Cell Preparation for Injection (1x10^6 cells in Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation in Nude Mice cell_prep->implantation tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Groups (n=8) tumor_growth->randomization treatment Daily Treatment (21 Days) - Vehicle - this compound (25 & 50 mg/kg) randomization->treatment monitoring Tumor & Body Weight Monitoring (Every 2-3 Days) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tissue_processing Tissue Processing euthanasia->tissue_processing ihc IHC Analysis (Ki-67, Caspase-3) tissue_processing->ihc wb Western Blot Analysis (Signaling Proteins) tissue_processing->wb data_analysis Data Analysis & Reporting ihc->data_analysis wb->data_analysis

Caption: Experimental workflow for the this compound xenograft mouse model.

G cluster_pathway Hypothetical Signaling Pathway Eupalinolide_H This compound p_Akt p-Akt Eupalinolide_H->p_Akt Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->p_Akt mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR p_Akt->mTOR Apoptosis Apoptosis p_Akt->Apoptosis Inhibition Proliferation Cell Proliferation p_mTOR->Proliferation Survival Cell Survival p_mTOR->Survival

References

Application Note & Protocol: Transwell Migration Assay for Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide H is a natural compound that has garnered interest for its potential therapeutic properties, including anti-cancer activities. A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant organs. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant or an inhibitory compound. This document provides a detailed protocol for utilizing a Transwell migration assay to investigate the inhibitory effects of this compound on cancer cell migration.

Data Presentation

The following table summarizes the expected quantitative data from a Transwell migration assay investigating the effect of this compound.

Treatment GroupThis compound Concentration (µM)Mean Number of Migrated Cells (per field)Standard Deviation% Inhibition of Migration
Vehicle Control0 (e.g., 0.1% DMSO)250± 250%
This compound1200± 2020%
This compound5125± 1550%
This compound1075± 1070%
This compound2530± 888%
Positive Control(e.g., Known Inhibitor)50± 1280%

Experimental Protocols

Materials
  • 24-well Transwell inserts (e.g., 8.0 µm pore size)

  • 24-well cell culture plates

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution: 4% paraformaldehyde in PBS or 100% methanol

  • Staining solution: 0.5% Crystal Violet in 25% methanol

  • Cotton swabs

  • Inverted microscope with a camera

  • Cell counting chamber (hemocytometer) or automated cell counter

Cell Preparation
  • Culture the selected cancer cell line in complete medium until they reach 70-80% confluency.

  • The day before the assay, starve the cells by replacing the complete medium with a serum-free medium and incubating for 18-24 hours. This enhances the chemotactic response to FBS.

  • On the day of the assay, detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, then centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in serum-free medium and perform a cell count.

  • Adjust the cell suspension to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium.

Transwell Migration Assay Procedure
  • Preparation of the Lower Chamber: Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.

  • Preparation of this compound Treatments: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should be determined based on prior cytotoxicity assays (e.g., MTT assay) to ensure they are non-lethal. A vehicle control (e.g., 0.1% DMSO in serum-free medium) must be included.

  • Cell Seeding:

    • Mix the prepared cell suspension with the different concentrations of this compound (or vehicle control).

    • Carefully add 200 µL of the cell suspension containing the respective treatment to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type's migratory capacity (typically ranging from 12 to 48 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation: Place the inserts into a new 24-well plate containing 500 µL of fixation solution per well. Incubate for 20 minutes at room temperature.

  • Staining:

    • Wash the inserts by dipping them in a well containing PBS.

    • Transfer the inserts to a well containing 500 µL of 0.5% Crystal Violet staining solution. Incubate for 15-20 minutes at room temperature.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry completely.

    • Using an inverted microscope, count the number of migrated (stained) cells on the bottom of the membrane.

    • Capture images from at least five random fields per insert.

    • Calculate the average number of migrated cells per field for each treatment condition.

    • The percentage of migration inhibition can be calculated as: [(Mean migrated cells in control - Mean migrated cells in treatment) / Mean migrated cells in control] x 100%.

Visualizations

Experimental Workflow

Transwell_Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_culture 1. Cell Culture & Starvation cell_prep 2. Cell Detachment & Resuspension cell_culture->cell_prep seeding 4. Seed Cells + this compound in Upper Chamber cell_prep->seeding plate_prep 3. Prepare Lower Chamber (Chemoattractant) plate_prep->seeding incubation 5. Incubate (12-48h) seeding->incubation removal 6. Remove Non-migrated Cells incubation->removal fixation 7. Fixation removal->fixation staining 8. Staining (Crystal Violet) fixation->staining imaging 9. Imaging & Quantification staining->imaging

Caption: Workflow of the Transwell migration assay for this compound.

Putative Signaling Pathway Affected by this compound

While the specific signaling pathway affected by this compound is yet to be fully elucidated, related compounds like Eupalinolide A and J have been shown to inhibit cancer cell migration by targeting pathways such as AMPK/mTOR and STAT3. The following diagram illustrates a hypothetical signaling cascade that could be investigated as a potential mechanism of action for this compound.

Putative_Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade for Cell Migration cluster_upstream Upstream Signaling cluster_intracellular Intracellular Cascades cluster_downstream Downstream Effects Eupalinolide_H This compound STAT3 STAT3 Eupalinolide_H->STAT3 AMPK AMPK Eupalinolide_H->AMPK Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Receptor->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR MMPs MMP-2/9 Expression STAT3->MMPs AMPK->mTOR Cytoskeleton Cytoskeletal Reorganization mTOR->Cytoskeleton Migration Cell Migration MMPs->Migration Cytoskeleton->Migration

Caption: Putative signaling pathway inhibited by this compound.

Eupalinolide H: Application Notes for Cell Cycle Analysis using Propidium Iodide Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1][2][3] While its direct effects on the cell cycle have not been extensively documented in peer-reviewed literature, related compounds from the same plant, such as Eupalinolide A, J, and O, have demonstrated significant anti-cancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[4] This has led to an increasing interest in the potential of this compound as a therapeutic agent.

These application notes provide a detailed protocol for investigating the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining followed by flow cytometry. As a reference for expected outcomes, quantitative data and potential signaling pathways from studies on other Eupalinolides are presented. Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle of Propidium Iodide (PI) Staining for Cell Cycle Analysis

Propidium iodide is a fluorescent molecule that binds to DNA by intercalating between the base pairs. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Since cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G0 and G1 phases, PI staining allows for the differentiation of these cell populations. Cells in the S phase, which are actively synthesizing DNA, will have a DNA content between that of G0/G1 and G2/M cells.

Because PI is not permeable to the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol (B145695). An RNase treatment step is also crucial to prevent the staining of double-stranded RNA, which would interfere with the DNA content analysis.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., PC-3, DU-145, A549, H1299, MDA-MB-468)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (e.g., 100 µg/mL)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cancer cells in culture plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound and a vehicle control B->C D Incubate for a defined period (e.g., 24, 48 hours) C->D E Harvest cells by trypsinization D->E F Wash cells with cold PBS E->F G Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing F->G H Incubate at -20°C for at least 2 hours G->H I Wash fixed cells with PBS H->I J Resuspend cells in PI/RNase A staining solution I->J K Incubate in the dark at room temperature for 30 minutes J->K L Acquire data on a flow cytometer K->L M Analyze cell cycle distribution using appropriate software L->M

Figure 1: Experimental workflow for cell cycle analysis by PI staining.
Detailed Protocol

  • Cell Seeding and Treatment:

    • Seed the chosen cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution by gating on single cells and modeling the DNA content histogram.

Data Presentation (Reference Data for Related Eupalinolides)

The following tables summarize the reported effects of other Eupalinolides on cell cycle distribution in different cancer cell lines. This data can serve as a reference for the potential effects of this compound.

Table 1: Effect of Eupalinolide A on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells

Cell LineTreatment% G0/G1% S% G2/MReference
A549Control--2.91
A549Eupalinolide A--21.99
H1299Control--8.22
H1299Eupalinolide A--18.91

Table 2: Effect of Eupalinolide J on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineTreatment% G0/G1% S% G2/MReference
PC-3Control38.74 ± 2.34--
PC-320 µM Eupalinolide J53.34 ± 4.12--
DU-145Control31.59 ± 2.47--
DU-14520 µM Eupalinolide J48.50 ± 3.67--

Table 3: Effect of Eupalinolide O on Cell Cycle Distribution in Breast Cancer Cells

Cell LineTreatmentEffectReference
MDA-MB-468Eupalinolide OG2/M arrest

Potential Signaling Pathways

Based on studies of related compounds, this compound may exert its effects on the cell cycle through various signaling pathways. The following diagrams illustrate pathways modulated by other Eupalinolides.

G cluster_0 Eupalinolide A Signaling A Eupalinolide A B AMPK A->B C mTOR B->C D SCD1 C->D E G2/M Arrest D->E

Figure 2: Potential signaling pathway for Eupalinolide A-induced G2/M arrest.

G cluster_0 Eupalinolide O Signaling A Eupalinolide O B Akt A->B C cdc2 B->C D Cyclin B1 B->D E G2/M Arrest C->E D->E

Figure 3: Potential signaling pathway for Eupalinolide O-induced G2/M arrest.

Conclusion

These application notes provide a comprehensive framework for the investigation of this compound's effects on the cell cycle using PI staining and flow cytometry. While specific data for this compound is currently unavailable, the provided protocols and reference data for related compounds offer a solid foundation for researchers to design and interpret their experiments. Further studies are warranted to elucidate the precise mechanisms of action of this compound and its potential as an anti-cancer agent.

References

Measuring Reactive Oxygen Species (ROS) Generation after Eupalinolide H Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a member of the sesquiterpene lactone family of natural products, a class of compounds that have garnered significant interest in oncology research for their potential as anti-cancer agents. Several members of the Eupalinolide family, including Eupalinolide A, B, and O, have been shown to exert their cytotoxic effects against cancer cells by inducing the generation of Reactive Oxygen Species (ROS).[1][2][3][4] Elevated intracellular ROS levels can disrupt cellular redox balance, leading to oxidative stress, damage to cellular macromolecules, and the activation of cell death pathways such as apoptosis and ferroptosis.[3][5] This application note provides detailed protocols for the measurement of intracellular ROS generation following treatment with this compound, enabling researchers to investigate its mechanism of action. While specific data for this compound is still emerging, the methodologies described are based on established techniques for other Eupalinolides and are broadly applicable for the study of natural products that modulate cellular redox status.

Data Presentation

While quantitative data for this compound is not yet widely published, the following table summarizes representative data from a study on a closely related compound, Eupalinolide A. This data, which demonstrates a dose-dependent increase in ROS generation in non-small cell lung cancer cell lines, can serve as an expected trend for experiments with this compound.

Cell LineTreatmentFold Increase in ROS (Mean ± SD)
A549Eupalinolide A (Concentration not specified)2.46 ± (not specified)
H1299Eupalinolide A (Concentration not specified)1.32 ± (not specified)

Data adapted from a study on Eupalinolide A, which showed increased ROS production in A549 and H1299 cells.[3]

Experimental Protocols

Two primary methods are presented for measuring ROS: the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay for total intracellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.

Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA

This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total ROS levels in cells treated with this compound. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[6][7]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Cell culture medium (serum-free and phenol (B47542) red-free)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

  • Positive control (e.g., H₂O₂)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare the desired concentrations of this compound in serum-free cell culture medium. Remove the culture medium from the wells and add the this compound-containing medium. Include wells for vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour). Incubate for the desired treatment duration (e.g., 1, 3, 6, or 24 hours).

  • DCFH-DA Staining:

    • Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free, phenol red-free medium immediately before use.[6][8]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[6][8]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[7]

    • Alternatively, for single-cell analysis, detach the cells after staining, resuspend in PBS, and analyze by flow cytometry in the FITC channel.[9]

  • Data Analysis:

    • Subtract the fluorescence of blank wells (containing medium but no cells).

    • Normalize the fluorescence intensity to cell number or protein concentration to account for any cytotoxicity.

    • Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is for the specific detection of superoxide, a major form of ROS, in the mitochondria of live cells using the fluorescent probe MitoSOX™ Red. This probe is targeted to the mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • MitoSOX™ Red reagent (5 mM stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Black, clear-bottom 96-well plates or flow cytometry tubes

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Positive control (e.g., Antimycin A or Menadione)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • MitoSOX™ Red Staining:

    • Prepare a fresh 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS or serum-free medium. It is critical not to exceed a 5 µM concentration to avoid cytotoxic effects.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the MitoSOX™ Red working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the MitoSOX™ Red solution and wash the cells gently three times with pre-warmed PBS.

    • Add 100 µL of PBS or medium to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 510 nm and emission at approximately 580 nm.

    • For imaging, visualize the cells under a fluorescence microscope using a rhodamine (TRITC) filter set.

    • For flow cytometry, detach the cells after staining, resuspend in PBS, and analyze using the PE channel.

  • Data Analysis: Follow step 5 from Protocol 1, expressing results as a fold change in red fluorescence relative to the control.

Visualization

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 ROS Detection cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat cells with this compound A->B C Wash cells with PBS B->C D Incubate with ROS-sensitive probe (e.g., DCFH-DA or MitoSOX™ Red) C->D E Wash cells to remove excess probe D->E F Measure fluorescence (Plate Reader, Flow Cytometer, or Microscope) E->F G Normalize data and calculate fold change F->G

Caption: General experimental workflow for measuring ROS generation.

Hypothesized Signaling Pathway

Based on the known mechanisms of other Eupalinolide compounds, this compound may induce ROS generation, which in turn could modulate signaling pathways such as the Akt/p38 MAPK or AMPK/mTOR pathways to induce cell death.

G Eupalinolide_H This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_H->ROS Akt_p38 Modulation of Akt/p38 MAPK Pathway ROS->Akt_p38 AMPK_mTOR Modulation of AMPK/mTOR Pathway ROS->AMPK_mTOR Apoptosis Apoptosis / Ferroptosis Akt_p38->Apoptosis AMPK_mTOR->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced ROS generation.

References

Application Notes and Protocols: Eupalinolide Analogs as Inducers of Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, there is no specific scientific literature detailing the effects of Eupalinolide H on inducing autophagy in cancer cells. The following application notes and protocols are based on studies of structurally related compounds, primarily Eupalinolide A , which has been shown to induce autophagy in hepatocellular carcinoma cells. This information is provided as a representative guideline for researchers interested in the potential autophagic effects of the Eupalinolide class of compounds.

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium lindleyanum. While research on the specific analog this compound is not currently available, studies on other eupalinolides, such as Eupalinolide A, have demonstrated their potential as anti-cancer agents. Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells by inducing autophagy.[1][2][3] The mechanism of action for Eupalinolide A-induced autophagy is linked to the activation of the ROS/ERK signaling pathway.[1][2]

These application notes provide an overview of the cellular effects of Eupalinolide A, quantitative data from published studies, and detailed protocols for key experiments to assess autophagy induction in cancer cells.

Data Presentation

The following tables summarize the quantitative data from studies on Eupalinolide A's effect on hepatocellular carcinoma cell lines (MHCC97-L and HCCLM3).

Table 1: Effect of Eupalinolide A on Cancer Cell Viability (CCK8 Assay)

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)
MHCC97-L724~90
48~80
72~70
1424~80
48~60
72~40
2824~60
48~30
72~20
HCCLM3724~95
48~85
72~75
1424~85
48~65
72~45
2824~65
48~40
72~25

Table 2: Effect of Eupalinolide A on Autophagy-Related Protein Expression (Western Blot)

Cell LineConcentration (µM)Treatment Time (h)ProteinChange in Expression
MHCC97-L7, 14, 2848LC3-II/LC3-IDose-dependent increase
7, 14, 2848Beclin-1Dose-dependent increase
7, 14, 2848p62Dose-dependent decrease
HCCLM37, 14, 2848LC3-II/LC3-IDose-dependent increase
7, 14, 2848Beclin-1Dose-dependent increase
7, 14, 2848p62Dose-dependent decrease

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Eupalinolide A-induced autophagy and a general workflow for investigating the autophagic effects of a compound.

Eupalinolide_A Eupalinolide A ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_A->ROS ERK_Activation ↑ p-ERK ROS->ERK_Activation Autophagy_Induction Autophagy Induction ERK_Activation->Autophagy_Induction Cell_Proliferation ↓ Cell Proliferation Autophagy_Induction->Cell_Proliferation Cell_Migration ↓ Cell Migration Autophagy_Induction->Cell_Migration

Figure 1: Proposed signaling pathway of Eupalinolide A-induced autophagy.

cluster_invitro In Vitro Experiments cluster_markers Marker Analysis cluster_visualization Visualization Cell_Culture Cancer Cell Culture Compound_Treatment Treat with Eupalinolide Analog Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., CCK8) Compound_Treatment->Cell_Viability Autophagy_Marker_Analysis Autophagy Marker Analysis Compound_Treatment->Autophagy_Marker_Analysis Autophagosome_Visualization Autophagosome Visualization Compound_Treatment->Autophagosome_Visualization Western_Blot Western Blot (LC3, Beclin-1, p62) Autophagy_Marker_Analysis->Western_Blot qPCR qPCR (ATG genes) Autophagy_Marker_Analysis->qPCR TEM Transmission Electron Microscopy Autophagosome_Visualization->TEM Fluorescence_Microscopy Fluorescence Microscopy (e.g., GFP-LC3) Autophagosome_Visualization->Fluorescence_Microscopy

References

Application Notes and Protocols: Eupalinolide H and STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when persistently activated, plays a significant role in the development and progression of various human cancers. Its involvement in tumor cell proliferation, survival, metastasis, and angiogenesis has made it a key target for novel cancer therapies. Natural products are a rich source of potential STAT3 inhibitors. Sesquiterpene lactones isolated from the genus Eupatorium, known as eupalinolides, have garnered interest for their pharmacological activities.

While research has been conducted on several eupalinolide compounds, it is important to note that, to date, there is a lack of specific published data on the direct inhibition of STAT3 by Eupalinolide H . One study identified this compound among several isolated compounds, but the functional assays for STAT3 inhibition were focused on a related compound, Eupalinolide J.[1] Furthermore, a key research paper detailing the effects of Eupalinolide J on STAT3 has been retracted, necessitating caution when evaluating the current body of literature.[2][3]

These application notes provide a representative protocol for assessing the STAT3 inhibitory potential of a test compound like this compound. The methodologies described are standard assays used in the field to characterize STAT3 inhibitors. Additionally, a summary of the observed biological activities of other eupalinolides is presented to offer context on this class of compounds.

I. Overview of STAT3 Signaling Pathway

The STAT3 signaling cascade is a central pathway in cellular communication, transmitting signals from cytokines and growth factors from the cell membrane to the nucleus to regulate gene expression.

STAT3_Pathway General STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Association pJAK p-JAK (Active) JAK->pJAK 3. Activation STAT3_inactive STAT3 (Inactive) pJAK->STAT3_inactive 4. Phosphorylation pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, MMPs) Dimer->Gene_Expression 7. Gene Transcription DNA DNA Eupalinolide_H Potential Inhibition by this compound Eupalinolide_H->pJAK Potential Target? Eupalinolide_H->pSTAT3 Potential Target?

Caption: A diagram of the STAT3 signaling pathway.

II. Biological Activities of Related Eupalinolides

While no specific data is available for this compound, studies on other eupalinolides have revealed various anti-cancer activities. These findings may provide a rationale for investigating this compound in similar assays. It is crucial to experimentally verify any such activities for this compound, as activities of related compounds are not directly transferable.

CompoundCancer TypeObserved EffectsSignaling Pathway(s) Implicated
Eupalinolide A Hepatocellular Carcinoma, Non-Small Cell Lung CancerInhibits cell proliferation and migration, induces autophagy and apoptosis.[4][5]ROS/ERK, AMPK/mTOR/SCD1
Eupalinolide B Hepatic Carcinoma, Pancreatic Cancer, Laryngeal CancerInhibits cell proliferation and migration, induces ferroptosis and apoptosis.ROS-ER-JNK, MAPK
Eupalinolide J Triple-Negative Breast CancerReported to suppress cell growth by inducing apoptosis and cell cycle arrest. Also reported to promote STAT3 degradation. (Note: A key publication on this topic has been retracted) STAT3
Eupalinolide O Triple-Negative Breast CancerInduces apoptosis and cell cycle arrest.ROS Generation, Akt/p38 MAPK

III. Experimental Protocols

The following is a representative protocol for a cell-based STAT3 phosphorylation inhibition assay. This can be adapted to test the efficacy of this compound.

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to determine if a test compound, such as this compound, can inhibit the phosphorylation of STAT3 in cancer cells that have constitutively active STAT3 or are stimulated with a STAT3 activator like Interleukin-6 (IL-6).

Workflow Diagram

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_protein Protein Analysis cluster_detection Immunodetection A 1. Seed Cancer Cells (e.g., MDA-MB-231, U251) B 2. Treat with this compound (Varying Concentrations) A->B C 3. Stimulate with IL-6 (If necessary) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Transfer to PVDF Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-STAT3, STAT3, β-actin) H->I J 10. Secondary Antibody Incubation I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis K->L

Caption: Experimental workflow for Western Blot analysis.

Materials and Reagents:

  • Cancer cell line with active STAT3 (e.g., MDA-MB-231, U251)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Interleukin-6 (IL-6), if required for stimulation

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal STAT3 activation, you may replace the medium with serum-free medium for 4-6 hours before treatment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.

  • Stimulation (If necessary): If the cell line does not have high constitutive STAT3 activation, stimulate the cells with a known STAT3 activator like IL-6 (e.g., 20 ng/mL) for the last 15-30 minutes of the compound treatment period.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 and total STAT3 signals to the β-actin loading control. The inhibitory effect is determined by the ratio of p-STAT3 to total STAT3.

IV. Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.

Table Template: Effect of this compound on STAT3 Phosphorylation

Treatment GroupConcentration (µM)p-STAT3/STAT3 Ratio (Normalized to Control)% Inhibition
Vehicle Control (DMSO)01.000%
This compound1Data to be determinedData to be determined
This compound5Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
Positive Control (Known STAT3 Inhibitor)SpecifyData to be determinedData to be determined

Disclaimer: The information provided in these application notes is for research and informational purposes only. The protocols are representative and may require optimization for specific experimental conditions. Given the lack of specific data for this compound, all investigations into its biological activity should be conducted with rigorous experimental design and controls.

References

Application Notes and Protocols for In Vivo Administration of Eupalinolides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies on the administration of Eupalinolide H have been identified in the available scientific literature. The following application notes and protocols are based on published in vivo research of other structurally related Eupalinolide compounds, namely Eupalinolide A, B, J, and O. Researchers should use this information as a reference and adapt it cautiously for any planned studies involving this compound, taking into consideration its unique physicochemical properties and potential biological activities.

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus. Several members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer activities in various preclinical in vivo models. These compounds have been shown to inhibit tumor growth, suppress metastasis, and induce cancer cell death through the modulation of various signaling pathways. These notes provide a summary of the quantitative data from these studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving the administration of Eupalinolide A, B, J, and O.

Table 1: In Vivo Anti-Tumor Efficacy of Eupalinolide A

Cancer TypeAnimal ModelCell LineAdministration RouteDosageTreatment DurationKey Findings
Non-small cell lung cancerNude mice (xenograft)A549Not specified25 mg/kgNot specifiedTumor weight and volume decreased by over 60%[1].
Hepatocellular carcinomaNot specified (xenograft)MHCC97-L, HCCLM3Not specifiedNot specifiedNot specifiedSignificantly inhibited tumor growth[2][3].

Table 2: In Vivo Anti-Tumor Efficacy of Eupalinolide B

Cancer TypeAnimal ModelCell LineAdministration RouteDosageTreatment DurationKey Findings
Laryngeal cancerBALB/c mice (xenograft)TU212Intragastric10 and 50 mg/kg21 daysSignificantly suppressed tumor growth[4].
Hepatic carcinomaXenograft and PDX modelsSMMC-7721, HCCLM3Not specifiedNot specifiedNot specifiedRemarkably inhibited tumor growth[5].

Table 3: In Vivo Anti-Metastatic Efficacy of Eupalinolide J

Cancer TypeAnimal ModelCell LineAdministration RouteDosageTreatment DurationKey Findings
Breast cancer (metastasis model)4-week-old BALB/c nu/nu female miceMDA-MB-231-LucIntravenous (tail vein)30 mg/kg18 days (once every 2 days)Effectively inhibited lung metastasis[6].

Table 4: In Vivo Anti-Tumor Efficacy of Eupalinolide O

Cancer TypeAnimal ModelCell LineAdministration RouteDosageTreatment DurationKey Findings
Triple-negative breast cancer6-week-old female BALB/c nude mice (xenograft)MDA-MB-231, MDA-MB-453Intraperitoneal injection15 mg/kg/d (low-dose), 30 mg/kg/d (high-dose)20 daysReduced tumor volume and weight; decreased fluorescent intensity of TNBC cells[7].

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the studies of Eupalinolide A, B, J, and O.

Xenograft Tumor Model for Anti-Tumor Efficacy Assessment

This protocol is a generalized representation based on studies with Eupalinolide O and B.[4][7]

Objective: To evaluate the in vivo anti-tumor activity of a Eupalinolide compound.

Materials:

  • Eupalinolide compound

  • Vehicle (e.g., saline, PBS with or without solubilizing agents like DMSO and Tween 80)

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer, TU212 for laryngeal cancer)

  • 6-week-old female BALB/c nude mice

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = 0.5 × (length × width²).

  • Animal Grouping and Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into treatment and control groups (n=5-6 per group).

    • Control Group: Administer the vehicle solution.

    • Treatment Group(s): Administer the Eupalinolide compound at the desired concentration(s) (e.g., 10, 30, 50 mg/kg).

  • Administration: Administer the treatment via the chosen route (e.g., intraperitoneal injection, intragastric gavage) daily or as per the study design for the specified duration (e.g., 20-21 days).

  • Monitoring: Monitor the body weight of the mice and tumor size regularly throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and photograph them. A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting).

Lung Metastasis Model

This protocol is based on the in vivo study of Eupalinolide J.[6]

Objective: To assess the anti-metastatic potential of a Eupalinolide compound.

Materials:

  • Eupalinolide J

  • Vehicle (e.g., saline)

  • Metastatic cancer cell line expressing a reporter gene (e.g., MDA-MB-231-Luc)

  • 4-week-old female BALB/c nu/nu mice

  • In vivo imaging system

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of MDA-MB-231-Luc cells in a serum-free medium at a concentration of 5 x 10^6 cells/mL.

  • Intravenous Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.

  • Animal Grouping and Treatment: Randomly assign the mice to a control group and a treatment group.

    • Control Group: Administer saline.

    • Treatment Group: Administer Eupalinolide J (e.g., 30 mg/kg).

  • Administration: Administer the treatments once every two days for a total of 18 days.

  • In Vivo Imaging: Towards the end of the study, anesthetize the mice and perform in vivo imaging to detect the luciferase signal from the metastatic tumor cells in the lungs.

  • Endpoint Analysis: After the final treatment, euthanize the mice and surgically remove the lungs. Image the excised lungs to quantify the total fluorescence intensity, which corresponds to the extent of metastasis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways modulated by different Eupalinolides and a general experimental workflow for in vivo studies.

Signaling Pathways

Eupalinolide_Signaling_Pathways cluster_A Eupalinolide A cluster_B Eupalinolide B cluster_J Eupalinolide J cluster_O Eupalinolide O EA Eupalinolide A ROS_A ROS EA->ROS_A AMPK AMPK EA->AMPK ERK ERK ROS_A->ERK Autophagy Autophagy-mediated cell death ERK->Autophagy mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis_Apoptosis Ferroptosis & Apoptosis SCD1->Ferroptosis_Apoptosis EB Eupalinolide B ROS_B ROS EB->ROS_B HO1 HO-1 EB->HO1 ER_Stress ER Stress ROS_B->ER_Stress JNK JNK ER_Stress->JNK Migration_Inhibition Migration Inhibition JNK->Migration_Inhibition Ferroptosis Ferroptosis HO1->Ferroptosis EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitination Ubiquitin-dependent degradation STAT3->Ubiquitination MMP2_9 MMP-2, MMP-9 STAT3->MMP2_9 downregulation Metastasis_Inhibition Metastasis Inhibition MMP2_9->Metastasis_Inhibition EO Eupalinolide O ROS_O ROS EO->ROS_O Akt Akt ROS_O->Akt p38_MAPK p38 MAPK ROS_O->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis InVivo_Workflow start Start: Select Cancer Cell Line and Animal Model cell_culture Cell Culture and Preparation start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous or IV) cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth grouping Randomize Animals into Control and Treatment Groups tumor_growth->grouping treatment Administer Eupalinolide or Vehicle grouping->treatment monitoring Monitor Body Weight and Tumor Volume treatment->monitoring endpoint Endpoint: Euthanize Animals monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Analysis (Histology, WB, etc.) endpoint->analysis end End: Data Interpretation analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] this compound, along with other related eupalinolides, has shown potential as a modulator of critical cellular signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[2][3][4] As research into the therapeutic potential of this compound progresses, a reliable and robust analytical method for determining its purity is crucial for quality control, ensuring the consistency of biological and pharmacological studies.

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described methodology is based on established analytical principles for sesquiterpene lactones and related Eupalinolide compounds, providing a framework for accurate and reproducible purity assessment.

Chemical Information

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound[Image of this compound chemical structure]C₂₂H₂₈O₈420.45[5]

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (B129727) (HPLC grade)

  • This compound sample for analysis

Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

  • Chromatography data acquisition and processing software

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 1.0 mg of this compound reference standard.

  • Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

Sample Solution Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to achieve an expected this compound concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following HPLC conditions are proposed for the purity analysis of this compound, based on methods for similar sesquiterpene lactones.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 215 nm

Note: The optimal detection wavelength for this compound should be determined by acquiring a UV spectrum of the reference standard. Due to the common lack of a strong chromophore in sesquiterpene lactones, detection is often performed at lower wavelengths (210-220 nm).

Method Validation Parameters

For routine quality control, the proposed HPLC method should be validated according to ICH guidelines. The following parameters are recommended for validation:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and impurities.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 1-50 µg/mL.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2.0%.
Accuracy Recovery between 98.0% and 102.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

A summary of expected quantitative data based on a hypothetical analysis is presented below.

ParameterValue
Retention Time (RT) of this compound ~15-20 min (to be determined experimentally)
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
Purity of Sample Lot XYZ 99.5%

Visualization of Experimental Workflow and Signaling Pathway

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh this compound Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute to Working Concentration Dissolve_Standard->Dilute_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample Inject Inject Sample and Standard Dilute_Standard->Inject Filter_Sample->Inject HPLC HPLC System (C18 Column, Gradient Elution) Detect UV Detection at 215 nm HPLC->Detect Inject->HPLC Acquire Acquire Chromatograms Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Eupalinolide_H This compound Eupalinolide_H->STAT3_inactive Inhibition DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Regions Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Eupalinolide H Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eupalinolide H in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is a sesquiterpene lactone and, like many other hydrophobic compounds, exhibits good solubility in this organic solvent.[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted to the final working concentration in your cell culture medium.

Q2: I observed precipitation when I added my this compound-DMSO stock solution to the cell culture medium. What is causing this and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effect on cell physiology.

  • Serial Dilution: Instead of adding the high-concentration DMSO stock directly to your medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Use of a Co-solvent System: For particularly challenging situations, a co-solvent system can be employed. A common formulation for related compounds involves a mixture of DMSO, PEG300, and Tween-80.[1]

Q3: What is the maximum working concentration of this compound I can use in my cell-based assay without solubility issues?

A3: The maximum soluble concentration of this compound in your specific cell culture medium should be determined empirically. A practical approach is to perform a solubility test by preparing a series of dilutions of your this compound stock solution in the medium and observing for any precipitation or turbidity over time (e.g., 0, 2, 6, and 24 hours) at 37°C. The highest concentration that remains clear is your maximum working concentration. For reference, this compound has been used in cell-based assays at concentrations of 2.5, 10, and 40 µM with significant biological effects observed.

Q4: Can I use other solvents besides DMSO to dissolve this compound?

A4: Yes, this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, for cell-based assays, DMSO is the most commonly used and generally the most compatible with cell culture systems at low final concentrations. The other solvents are typically not suitable for direct addition to live cell cultures due to their high toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution of the DMSO stock leads to poor mixing and localized high concentrations.Perform a serial dilution. Add the compound stock solution dropwise to pre-warmed medium while gently vortexing.
Delayed Precipitation in Culture The compound is unstable in the aqueous medium over time.Prepare fresh working solutions for each experiment. Minimize the time the compound is in the aqueous solution before being added to cells.
Media evaporation in long-term cultures increases the compound's effective concentration.Ensure proper humidification in the incubator. Use sealed plates or flasks for long-term experiments.
Loss of Biological Activity The compound may be binding to plasticware (non-specific binding).Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or a blocking protein like bovine serum albumin (BSA) to your assay buffer.
The compound may be degrading in the culture medium.Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Solubility of Related Sesquiterpene Lactones in Different Solvents

Compound Solvent Solubility Molar Concentration
Eupalinolide ODMSO100 mg/mL238.98 mM
Eupalinolide KDMSO50 mg/mL137.96 mM
Eupalinolide KWater5 mg/mL13.80 mM
Eupalinolide O10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.97 mM
Eupalinolide O10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.97 mM

Note: This data is for structurally similar compounds and should be used as a reference. The solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath may also be helpful.

    • Visually inspect the solution to ensure there are no visible particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage.[1]

  • Preparation of Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to reach the final desired concentration.

    • Add the diluted this compound solution to your cells immediately. Do not store dilute aqueous solutions of this compound for extended periods.

Protocol 2: Determining Maximum Soluble Concentration of this compound
  • Plate Setup:

    • In a 96-well clear-bottom plate, add 100 µL of your complete cell culture medium to each well.

  • Serial Dilution:

    • Create a 2-fold serial dilution of your high-concentration this compound stock solution across the plate, starting from a high concentration (e.g., 200 µM) down to a low concentration.

    • Include a vehicle control (DMSO only) at the highest concentration used.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified incubator.

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at 0, 2, 6, and 24 hours.

    • For a more quantitative assessment, you can measure the absorbance at 600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Determination:

    • The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Solubility and Cell Viability Assay cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare High-Concentration This compound Stock in DMSO prep_working Prepare Working Dilutions in Pre-warmed Medium prep_stock->prep_working treat_cells Treat Cells with This compound Dilutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis

Caption: Workflow for preparing this compound and conducting a cell viability assay.

nfkb_pathway This compound Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of Eupalinolide_H This compound Eupalinolide_H->IKK inhibits IkBa_NFkB IκBα-NF-κB (inactive complex) IkBa_NFkB->NFkB_active IκBα degradation

Caption: this compound inhibits the NF-κB signaling pathway.

ros_mapk_pathway ROS/MAPK Signaling Pathway Modulation Eupalinolide Eupalinolide ROS ROS (Reactive Oxygen Species) Eupalinolide->ROS induces ASK1 ASK1 ROS->ASK1 activates ERK ERK ROS->ERK activates p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Apoptosis Apoptosis p38->Apoptosis Autophagy Autophagy ERK->Autophagy JNK->Apoptosis

Caption: Eupalinolides can modulate ROS and MAPK signaling pathways.

References

Eupalinolide H in DMSO: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Eupalinolide H, ensuring the stability and integrity of dimethyl sulfoxide (B87167) (DMSO) stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in DMSO, including frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

While specific stability data for this compound is not extensively published, recommendations for structurally similar eupalinolides, such as Eupalinolide O and Eupalinolide K, provide a strong guideline. For optimal stability, it is recommended to store this compound DMSO stock solutions under the following conditions:

Storage TemperatureRecommended DurationSpecial Conditions
-80°CUp to 6 monthsProtect from light
-20°CUp to 1 monthProtect from light

Data extrapolated from storage recommendations for Eupalinolide O and Eupalinolide K.[1][2]

Q2: How stable are sesquiterpene lactones, like this compound, in solution?

Sesquiterpene lactones are generally considered a stable class of terpenoids[3]. However, their stability in solution can be influenced by storage temperature and the solvent used. For instance, a study on sesquiterpene lactones in an Arnica tincture showed a decrease in the concentration of the active compounds over three years, with the degradation being more pronounced at higher storage temperatures[4]. Therefore, adhering to recommended storage temperatures is critical.

Q3: Can the DMSO solvent itself affect the stability of this compound?

Yes, the purity and handling of DMSO can impact the stability of dissolved compounds. The presence of water in DMSO can accelerate the degradation of some molecules[5]. It is best practice to use anhydrous, high-purity DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Interestingly, a study on a large compound library showed that 85% of the compounds were stable for over two years at 4°C in a DMSO/water (90/10) mixture, suggesting that many compounds can tolerate small amounts of water[6]. However, for maximum stability of this compound, the use of dry DMSO is recommended.

Q4: How should I prepare my this compound working solutions?

It is advisable to prepare working solutions fresh from the frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in the stock solution.1. Verify the age and storage conditions of your stock solution. 2. Prepare a fresh stock solution from solid this compound. 3. Perform a stability test on your stock solution using a suitable analytical method like HPLC.
Precipitate observed in the stock solution after thawing The concentration of this compound may exceed its solubility at lower temperatures.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, sonication may be used. 3. Consider preparing a lower concentration stock solution.
Loss of compound activity over time Potential degradation due to improper storage or handling.1. Review storage procedures, ensuring protection from light and moisture. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Use a fresh vial of solid compound to prepare a new stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound, solid

  • Anhydrous DMSO, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. The percentage of this compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.

Visualizations

Signaling Pathways of Eupalinolide Compounds

Eupalinolide compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Eupalinolide_Signaling cluster_ros ROS Generation cluster_akt Akt/MAPK Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Eupalinolide This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide->ROS STAT3 STAT3 Eupalinolide->STAT3 promotes degradation NFkB NF-κB Eupalinolide->NFkB inhibits Akt Akt ROS->Akt modulates p38 p38 MAPK ROS->p38 modulates Akt_p38 Apoptosis Akt->Akt_p38 p38->Akt_p38 STAT3_deg Ubiquitin-Dependent Degradation STAT3->STAT3_deg NFkB_inhibit Inhibition of Inflammation NFkB->NFkB_inhibit

Caption: this compound signaling pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound in a DMSO stock solution.

Stability_Workflow start Prepare this compound Stock Solution in DMSO t0_analysis T=0 HPLC Analysis (Baseline) start->t0_analysis storage Aliquot and Store at -20°C and -80°C start->storage data_analysis Compare Peak Areas to T=0 t0_analysis->data_analysis timepoint_analysis Analyze Aliquots at Specific Time Points storage->timepoint_analysis timepoint_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: this compound stability testing workflow.

References

Technical Support Center: Optimizing Eupalinolide H Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Eupalinolide H in cytotoxicity studies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their potential anticancer activities.[1] While specific data for this compound is limited in the provided search results, related compounds like Eupalinolide O and B have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways in cancer cells.[1][2] For instance, Eupalinolide O induces apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, involving the activation of caspases.[1] Other related compounds have been shown to inhibit the STAT3 signaling pathway and modulate ROS generation and the Akt/p38 MAPK pathway.[3][4]

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

Based on studies with structurally similar Eupalinolides, a broad starting range of 1 µM to 20 µM is recommended for initial cytotoxicity screening.[4] For example, the IC50 (concentration that inhibits 50% of cell growth) for Eupalinolide O in MDA-MB-231 breast cancer cells was found to be 10.34 µM at 24 hours, decreasing to 3.57 µM at 72 hours.[4] It is crucial to perform a dose-response study with serial dilutions to determine the optimal concentration range for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

Eupalinolide compounds are typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][7] When preparing working solutions, dilute the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which cytotoxicity assay is most suitable for this compound?

Several assays can be used to measure cytotoxicity. The most common is the MTT assay, a colorimetric assay that measures metabolic activity as an indicator of cell viability.[8] Other options include:

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[9]

  • ATP-based assays (e.g., CellTiter-Glo®): Measure the amount of ATP in viable cells.[10]

  • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): Use a redox indicator that changes fluorescence in response to metabolic activity.[10]

The choice of assay may depend on the specific research question and potential interferences from the compound itself.[10]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT assay.[8][9]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock solution.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of Eupalinolide compounds against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Cell LineCompoundAssayEndpointIncubation Time (h)IC₅₀ (µM)
MDA-MB-231 (Breast)Eupalinolide OMTTViability2410.34[4]
485.85[4]
723.57[4]
MDA-MB-453 (Breast)Eupalinolide OMTTViability2411.47[4]
487.06[4]
723.03[4]
MDA-MB-468 (Breast)Eupalinolide OMTTViability721.04[1]
TU212 (Laryngeal)Eupalinilide B-Proliferation481.03[11]
M4e (Laryngeal)Eupalinilide B-Proliferation483.12[11]
AMC-HN-8 (Laryngeal)Eupalinilide B-Proliferation482.13[11]

Troubleshooting Guide

Q: My results are not reproducible between experiments. What should I investigate? A: Lack of reproducibility can stem from several factors.[12]

  • Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.[12] Maintain consistent cell seeding density and standardize the time between passaging and plating.[12] Routinely check for mycoplasma contamination.[12]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[12]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire experimental workflow.[12]

Q: I am observing high background absorbance in my MTT assay. What could be the cause? A: High background can be caused by contamination, interference from media components, or issues with the test compound itself.[12]

  • Compound Interference: Some natural products can directly reduce tetrazolium salts, leading to a false-positive signal.[10] To check for this, run a control plate with the compound in the medium but without cells.[10]

  • Contamination: Bacterial or yeast contamination can lead to high background absorbance. Visually inspect your cultures and plates.

  • Precipitation: If the compound precipitates in the medium, it can scatter light. Visually inspect the wells under a microscope for any precipitate.[10]

Q: My this compound is not dissolving well in the culture medium. How can I improve its solubility? A: Poor solubility is a common challenge with lipophilic compounds.[10]

  • Solvent Choice: Ensure you are using a high-quality, anhydrous DMSO for your stock solution.[5]

  • Sonication/Vortexing: Gently sonicating or vortexing the stock solution can help with dissolution.[10]

  • Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulate matter, though be aware this might remove some active components.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate_exp Incubate for Exposure Time (24, 48, or 72h) add_compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 signaling_pathway Eupalinolide_H This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_H->ROS Akt Akt Phosphorylation ↓ Eupalinolide_H->Akt p38_MAPK p38 MAPK Phosphorylation ↑ Eupalinolide_H->p38_MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Akt->Mitochondria inhibition p38_MAPK->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis troubleshooting_guide cluster_reproducibility Reproducibility Issues cluster_background High Background Signal cluster_solubility Solubility Problems Problem Problem Encountered Check_Cells Inconsistent Results Problem->Check_Cells Compound_Control High Background Problem->Compound_Control Check_Solvent Poor Solubility Problem->Check_Solvent Check_Reagents Check Reagent Prep & Storage Check_Cells->Check_Reagents Check_SOP Review SOP Adherence Check_Reagents->Check_SOP Check_Contamination Check for Contamination Compound_Control->Check_Contamination Check_Precipitate Inspect for Precipitate Check_Contamination->Check_Precipitate Use_Sonication Apply Sonication/ Vortexing Check_Solvent->Use_Sonication Filter_Solution Filter Solution Use_Sonication->Filter_Solution

References

Troubleshooting poor separation of Eupalinolide H in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of Eupalinolide H during chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation of this compound in liquid chromatography?

Poor separation of this compound can stem from several factors related to the mobile phase, stationary phase, and experimental conditions. Key issues include an inappropriate mobile phase composition leading to either too strong or too weak elution, co-elution with structurally similar impurities, column overloading, and suboptimal temperature or flow rate.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation of sesquiterpenoid lactones like this compound from crude extracts.[1][2] This technique avoids the issue of irreversible sample adsorption onto a solid support.[1][2] For final polishing and analytical purposes, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[1]

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the separation of compounds. It helps in visualizing the separation of different components in a mixture based on their affinity for the stationary and mobile phases. Fractions collected from the primary chromatography column can be analyzed by TLC to identify those containing the target compound before proceeding with further purification or analysis by HPLC.

Q4: What are the known stability issues for this compound and other sesquiterpene lactones?

Sesquiterpene lactones can be sensitive to particular environmental conditions. The lactone ring, for instance, can be hydrolyzed under highly acidic or basic conditions, so maintaining a near-neutral pH is advisable. High temperatures may also lead to degradation, so solvent evaporation should be carried out under reduced pressure at temperatures below 40°C. Some sesquiterpene lactones are also known to be sensitive to light, making it good practice to shield samples and purified compounds from direct light.

Troubleshooting Guides

This section addresses specific issues you might encounter during the chromatographic separation of this compound.

Problem: Poor Peak Resolution in HPLC
Possible Causes Solutions
Inappropriate Mobile Phase CompositionFor reversed-phase HPLC, methodically adjust the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water) to enhance resolution. Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of acidic compounds.
Co-elution with ImpuritiesIf impurities have similar polarity to this compound, consider using a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or cyano column instead of C18). Altering the temperature can also affect selectivity and improve separation.
Column OverloadReduce the amount of sample injected onto the column.
Column DegradationUse a guard column to protect the analytical column from strongly retained or reactive compounds. If the column has been used extensively, it may need to be replaced.
Problem: Peak Tailing or Broadening in HPLC
Possible Causes Solutions
Secondary InteractionsSilanol groups on the silica (B1680970) backbone can cause tailing of polar compounds. Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.05-0.1%) or use a base-deactivated column.
Presence of Interfering CompoundsEnsure the sample is adequately filtered (e.g., through a 0.45 µm filter) before injection to remove particulate matter. Consider a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering substances.
Suboptimal Flow Rate or TemperatureAn excessively high flow rate can lead to peak broadening. Optimize the flow rate to achieve better separation. Increasing the temperature can decrease mobile phase viscosity and improve peak shape, but should be done cautiously as it can also alter selectivity.
Problem: Poor Separation in HSCCC
Possible Causes Solutions
Inappropriate Two-Phase Solvent SystemThe partition coefficient (K) is a critical factor for good separation in HSCCC. For sesquiterpene lactones, a K value between 0.5 and 2.0 is often considered ideal. Systematically test different ratios of your solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve the optimal K value for this compound.
Emulsion FormationIf an emulsion forms between the two phases, allow the separatory funnel to stand for a longer period to allow for better separation. Gentle swirling or rocking of the funnel is preferable to vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break the emulsion.
Incorrect Flow Rate or Rotational SpeedThe flow rate of the mobile phase and the rotational speed of the centrifuge are key parameters in HSCCC. Optimize these to improve resolution. A lower flow rate generally results in better separation.

Experimental Protocols

Preparative HSCCC for this compound (Adapted from similar compounds)

This protocol is based on the successful separation of Eupalinolide A and B and can be adapted for this compound.

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio is 1:4:2:3 (v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. Degas both the upper (stationary) and lower (mobile) phases, for example, by sonication, before use.

  • HSCCC Operation:

    • Fill the HSCCC coil with the upper phase (stationary phase).

    • Set the revolution speed to an appropriate level (e.g., 900 rpm).

    • Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, dissolve a known amount of the crude or partially purified extract in a mixture of the upper and lower phases and inject it into the system.

    • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 210-254 nm).

    • Collect fractions based on the resulting chromatogram peaks.

  • Fraction Analysis: Analyze the collected fractions by TLC and/or HPLC to identify those containing this compound.

Analytical RP-HPLC for this compound Purity Assessment
  • Instrumentation: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a PDA or UV detector.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile (B52724) and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example: 0-10 min, 20-30% acetonitrile; 10-25 min, 30-50% acetonitrile; 25-30 min, 50-80% acetonitrile. Adding 0.1% formic acid to the aqueous phase can improve peak shape.

  • Analysis: Inject the HSCCC fractions and a reference standard of this compound (if available) to determine the retention time and assess purity.

Data Presentation

Table 1: HSCCC Parameters for Separation of Related Eupalinolides

This data serves as a benchmark for the expected yield and purity from the purification of this compound.

ParameterValueReference
Solvent Systemn-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)
Sample Loading540 mg of n-butanol fraction
Flow Rate2.0 mL/min
Revolution Speed900 rpm
Detection Wavelength254 nm
Compound Yield Purity (by HPLC)
Eupalinolide A17.9 mg97.9%
Eupalinolide B19.3 mg97.1%

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_ID Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_end End Start Poor Separation of this compound Problem Identify the specific issue: - Broad Peaks - Tailing Peaks - Co-elution - No Retention Start->Problem MobilePhase Mobile Phase Issues Problem->MobilePhase e.g., Broad Peaks StationaryPhase Stationary Phase Issues Problem->StationaryPhase e.g., Tailing MethodParams Method Parameter Issues Problem->MethodParams e.g., Co-elution SamplePrep Sample Preparation Issues Problem->SamplePrep e.g., Broad Peaks AdjustMobilePhase Adjust Mobile Phase - Change solvent ratio - Add modifier (e.g., acid) - Change solvent MobilePhase->AdjustMobilePhase ChangeColumn Change/Check Column - Use different chemistry - Check for degradation - Use guard column StationaryPhase->ChangeColumn OptimizeParams Optimize Parameters - Adjust flow rate - Change temperature - Reduce sample load MethodParams->OptimizeParams ImproveSamplePrep Improve Sample Prep - Filter sample - Perform SPE cleanup SamplePrep->ImproveSamplePrep End Separation Improved AdjustMobilePhase->End ChangeColumn->End OptimizeParams->End ImproveSamplePrep->End

Caption: A troubleshooting workflow for poor this compound separation.

Caption: Relationship between causes and solutions for poor separation.

References

Technical Support Center: Eupalinolide H in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Eupalinolide H in their experimental workflows. This resource provides essential guidance on potential interactions with fluorescent assays, offering troubleshooting strategies and answers to frequently asked questions to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in fluorescence-based experiments.

Issue 1: High Background Fluorescence

Question: We are observing unusually high background fluorescence in our assay wells containing this compound, even in our negative controls. What could be the cause and how can we fix it?

Answer: High background fluorescence can stem from the intrinsic fluorescent properties of this compound (autofluorescence) or from its interaction with assay components.

Troubleshooting Steps:

  • Assess Autofluorescence: Determine if this compound itself is fluorescent at the excitation and emission wavelengths of your assay's fluorophore.

  • Use Red-Shifted Fluorophores: If this compound exhibits fluorescence in the blue-green spectrum, consider switching to a fluorophore with excitation and emission maxima in the red or far-red spectrum to minimize spectral overlap.

  • Implement Plate Pre-reading: Measure the fluorescence of the wells containing this compound before initiating the biological reaction. This baseline reading can then be subtracted from the final measurement.[1]

  • Optimize Compound Concentration: Titrate the concentration of this compound to find the lowest effective concentration that minimizes background fluorescence while still achieving the desired biological effect.

This protocol will help you determine if this compound is contributing to the background fluorescence in your assay.

  • Prepare a Serial Dilution: In a 96-well plate (black with a clear bottom is recommended to reduce stray light), prepare a serial dilution of this compound in your assay buffer. The concentrations should match those used in your primary experiment.

  • Include Controls:

    • Blank: Wells containing only the assay buffer.

    • Positive Control (Optional): Wells with a known fluorescent compound.

  • Read the Plate: Use a microplate reader to measure the fluorescence.

    • Set the excitation wavelength to match your assay's fluorophore.

    • Scan a range of emission wavelengths that includes the emission peak of your fluorophore.

  • Analyze the Data: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.[1]

This compound (µM)Raw Fluorescence (RFU)Corrected Fluorescence (RFU)
10015,23414,134
508,1027,002
254,2503,150
12.52,1891,089
6.251,567467
0 (Blank)1,1000

Corrected Fluorescence = Raw Fluorescence - Blank Fluorescence

Issue 2: Signal Quenching or Enhancement

Question: The fluorescence signal in our assay is significantly lower (or unexpectedly higher) in the presence of this compound compared to our controls. What could be causing this?

Answer: this compound might be directly interacting with the fluorophore or other assay components, leading to quenching (signal reduction) or enhancement of the fluorescent signal. This can be due to Förster Resonance Energy Transfer (FRET), chemical reactions, or steric hindrance.

Troubleshooting Steps:

  • Run a Fluorophore-Only Control: In a cell-free system, incubate your fluorescent dye with this compound at the same concentrations used in your experiment. This will help determine if the compound directly affects the fluorophore's signal.

  • Evaluate Compound Reactivity: Sesquiterpene lactones can be reactive molecules. Consider if this compound might be reacting with and modifying the fluorophore or other critical assay reagents. Including scavenging agents like dithiothreitol (B142953) (DTT) in the assay buffer might mitigate this if the reaction is thiol-dependent.[2]

  • Change the Fluorophore: If a direct interaction is suspected, switching to a structurally different fluorophore may resolve the issue.

  • Prepare Solutions: In a 96-well plate, add your fluorescent dye at its final assay concentration to wells containing a serial dilution of this compound in assay buffer.

  • Incubate: Incubate the plate for the same duration as your primary assay.

  • Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Analyze: A concentration-dependent decrease or increase in fluorescence compared to the fluorophore-only control suggests a direct interaction.

This compound (µM)Fluorescein Signal (RFU)% Signal Change
1008,543-57.3%
5012,345-38.3%
2516,876-15.6%
12.518,987-5.1%
6.2519,876-0.6%
0 (Control)20,0000%

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why is it a problem?

A1: Autofluorescence is the natural tendency of a compound to emit light upon excitation.[3] If a test compound like this compound fluoresces at the same wavelengths as the assay's fluorophore, it can lead to falsely high readings and mask the true biological effect.[1]

Q2: Can this compound interfere with assays that measure reactive oxygen species (ROS)?

A2: Yes, this is a possibility. Many ROS assays use fluorescent probes that are sensitive to redox changes. Eupalinolide compounds have been shown to modulate ROS levels in cells.[4][5] Therefore, it is crucial to include proper controls to distinguish between a direct effect on the fluorescent probe and a genuine biological modulation of ROS.

Q3: How can I be sure my results are valid when using this compound in a fluorescent assay?

A3: The key is to run a comprehensive set of controls. These should include:

  • Vehicle Control: To establish a baseline.

  • Compound-Only Control (No Cells/Enzyme): To check for autofluorescence and direct effects on the assay reagents.

  • Fluorophore-Only Control (With Compound): To test for direct quenching or enhancement.

  • Positive and Negative Biological Controls: To ensure the assay is performing as expected.

Q4: Are there non-fluorescent alternative assays I can use?

A4: Yes. If fluorescence interference proves to be an insurmountable issue, consider orthogonal assays that rely on different detection methods, such as:

  • Luminescence-based assays: These are generally less prone to interference from autofluorescent compounds.

  • Colorimetric assays: Measuring absorbance is another alternative, though compound color can sometimes interfere.

  • Label-free technologies: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide interaction data without the need for fluorescent labels.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting fluorescence interference.

autofluorescence_workflow start High Background Signal Observed check_autofluorescence Assess this compound Autofluorescence start->check_autofluorescence is_autofluorescent Is it Autofluorescent? check_autofluorescence->is_autofluorescent subtract_background Subtract Baseline Fluorescence is_autofluorescent->subtract_background Yes no_issue Autofluorescence Not the Issue is_autofluorescent->no_issue No change_fluorophore Switch to Red-Shifted Fluorophore subtract_background->change_fluorophore end Accurate Data subtract_background->end change_fluorophore->end

Troubleshooting Autofluorescence

quenching_workflow start Unexpected Signal Change (Quenching/Enhancement) check_direct_interaction Run Fluorophore-Only Control with this compound start->check_direct_interaction is_interacting Direct Interaction? check_direct_interaction->is_interacting change_fluorophore Use a Structurally Different Fluorophore is_interacting->change_fluorophore Yes no_direct_interaction No Direct Interaction is_interacting->no_direct_interaction No end Valid Results change_fluorophore->end check_reactivity Assess Compound Reactivity check_reactivity->end no_direct_interaction->check_reactivity

Troubleshooting Signal Interference

potential_interference_pathways cluster_assay Fluorescent Assay System Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Detected Emission Fluorophore->Emission Eupalinolide_H This compound Eupalinolide_H->Fluorophore Quenching / Enhancement Eupalinolide_H->Emission Autofluorescence (Spectral Overlap)

Potential Interference Mechanisms

References

Technical Support Center: Overcoming Eupalinolide H Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically detailing resistance mechanisms to Eupalinolide H is limited. This guide is based on the known mechanisms of action of its analogues (other Eupalinolides and sesquiterpene lactones) and established principles of drug resistance in cancer. This compound is a sesquiterpene lactone with potential anti-inflammatory and anticancer properties[1][2]. Its analogues have been shown to target key cancer signaling pathways, including STAT3 and PI3K/Akt[3][4][5].

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of action for this compound in cancer cells?

A1: Based on studies of its analogues such as Eupalinolide A, B, J, and O, this compound, a sesquiterpene lactone, likely exerts its anticancer effects by inducing various forms of cell death including apoptosis, ferroptosis, and autophagy.[6][7] It may also cause cell cycle arrest and inhibit cell migration.[6][7] Key signaling pathways targeted by this class of compounds include the STAT3, PI3K/Akt/mTOR, and AMPK pathways.[3][6][8][9] Eupalinolide J, for instance, has been shown to promote the degradation of the STAT3 transcription factor, a key player in cancer cell survival and proliferation.[3][10]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons for this resistance?

A2: Resistance to this compound, like other natural product-based anticancer agents, can arise from several complex mechanisms.[11] Potential reasons include:

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. Feedback activation of STAT3 or the PI3K/Akt pathway is a common mechanism of resistance to targeted therapies.[8][12][13]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the compound out of the cell, reducing its intracellular concentration and efficacy.[11][14]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells resistant to programmed cell death induced by the compound.[11]

  • Altered Drug Targets: While less common for multi-targeted natural products, mutations or alterations in the primary molecular target(s) of this compound could reduce its binding affinity and effectiveness.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.[15][16][17]

Q4: Can combination therapy help overcome this compound resistance?

A4: Yes, combination therapy is a promising strategy.[18][19] Combining this compound with inhibitors of pathways known to mediate resistance can restore sensitivity. For example, if you identify that STAT3 activation is a resistance mechanism, combining this compound with a known STAT3 inhibitor could have a synergistic effect.[8][20] Similarly, pairing it with inhibitors of ABC transporters or PI3K/Akt pathway inhibitors may also overcome resistance.[9][11]

Troubleshooting Guides

This section provides step-by-step guides to investigate and potentially overcome common resistance mechanisms.

Guide 1: Investigating Pro-Survival Pathway Activation

Issue: Cells may be bypassing this compound's effects by activating survival pathways like PI3K/Akt or STAT3.[8][12][13]

Troubleshooting Workflow:

A Resistant Phenotype Observed (Increased IC50) B Perform Western Blot Analysis on Sensitive vs. Resistant Cells A->B C Assess Phosphorylation Status of Key Survival Proteins: p-Akt, p-STAT3, p-ERK B->C D Are Survival Pathways Upregulated in Resistant Cells? C->D E Yes: Pathway Upregulated D->E Yes F No: Explore Other Mechanisms (e.g., Drug Efflux) D->F No G Test Combination Therapy: This compound + Pathway Inhibitor (e.g., PI3K-I, STAT3-I) E->G H Perform Synergy Analysis (e.g., Chou-Talalay method) G->H I Resistance Overcome H->I

Caption: Workflow for troubleshooting resistance via survival pathway activation.

Experimental Plan:

  • Assess Protein Levels: Culture both sensitive and resistant cells. Treat them with this compound at their respective IC50 concentrations for a defined period (e.g., 24 hours). Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key survival proteins like Akt (p-Akt Ser473) and STAT3 (p-STAT3 Tyr705).[17]

  • Analyze Data: Compare the levels of phosphorylated (active) proteins between the sensitive and resistant cell lines. A significant increase in p-Akt or p-STAT3 in the resistant line suggests this pathway is mediating resistance.

  • Implement Solution: If a pathway is upregulated, test the efficacy of combining this compound with a specific inhibitor for that pathway (e.g., a PI3K inhibitor like Buparlisib or a STAT3 inhibitor like JSI-124).[9][21] Use a cell viability assay to determine if the combination treatment restores sensitivity in the resistant cells.

Data Presentation Example:

Cell LineTreatmentp-Akt (Relative Density)p-STAT3 (Relative Density)
SensitiveControl1.01.0
SensitiveThis compound (IC50)0.40.3
Resistant Control1.11.2
Resistant This compound (IC50)2.5 3.1
Guide 2: Investigating Increased Drug Efflux

Issue: Cells may be actively pumping this compound out, preventing it from reaching its intracellular targets. This is often mediated by ABC transporters like P-glycoprotein (MDR1).[14]

Troubleshooting Workflow:

A Resistant Phenotype Observed B Perform Drug Efflux Assay (e.g., Rhodamine 123 Accumulation) A->B C Compare Dye Accumulation in Sensitive vs. Resistant Cells B->C D Is Dye Accumulation Lower in Resistant Cells? C->D E Yes: Efflux Increased D->E Yes F No: Explore Other Mechanisms D->F No G Test Combination Therapy: This compound + ABC Transporter Inhibitor (e.g., Verapamil (B1683045), Tariquidar) E->G H Perform Cell Viability Assay to Confirm Sensitization G->H I Resistance Overcome H->I

Caption: Workflow for troubleshooting resistance via increased drug efflux.

Experimental Plan:

  • Assess Efflux Activity: Use a fluorescent substrate of ABC transporters, like Rhodamine 123, to measure efflux activity.[22] Incubate both sensitive and resistant cells with Rhodamine 123 and measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.[23][24] Reduced accumulation of the dye in resistant cells indicates higher efflux activity.[22]

  • Analyze Data: Compare the mean fluorescence intensity between the cell lines. A significantly lower intensity in the resistant line is indicative of increased efflux.

  • Implement Solution: Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil or tariquidar).[11] Perform a cell viability assay to see if blocking the efflux pumps restores sensitivity to this compound.

Data Presentation Example:

Cell LineTreatmentMean Rhodamine 123 Fluorescence (AU)
SensitiveNone8500
Resistant None2100
Resistant + Verapamil7900

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the IC50 value of a compound.[25][26]

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[28]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[28] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[26]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[28]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]

Protocol 2: Western Blotting for Signaling Proteins

This protocol is used to analyze the expression and phosphorylation of proteins.[17]

Materials:

  • Sensitive and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the troubleshooting guide. Wash cells with cold PBS and lyse them with RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like GAPDH.

Protocol 3: Drug Efflux (Rhodamine 123) Assay

This protocol measures the activity of drug efflux pumps.[24][29]

Materials:

  • Sensitive and resistant cells in suspension

  • Rhodamine 123 stock solution

  • HBSS (Hank's Balanced Salt Solution) or serum-free medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in cold HBSS.[24]

  • Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-30 minutes at 37°C to allow the dye to load into the cells.[23]

  • Washing: Wash the cells three times with cold PBS to remove extracellular dye.[23]

  • Efflux: Resuspend the cells in pre-warmed (37°C) HBSS to initiate efflux.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence using a flow cytometer (typically in the FITC channel). For a time course, take measurements at different time points (e.g., 0, 30, 60, 90 minutes).

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each cell population. A lower MFI in the resistant cells compared to the sensitive cells indicates higher efflux activity.

Signaling Pathways and Resistance Mechanisms

cluster_0 This compound Action & Resistance EH This compound STAT3 STAT3 EH->STAT3 Inhibits PI3K PI3K EH->PI3K Inhibits Apoptosis Apoptosis EH->Apoptosis Induces Proliferation Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation ABC ABC Transporters (e.g., MDR1) ABC->EH Efflux Bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) Bcl2->Apoptosis Inhibits Feedback Feedback Activation of Survival Pathways Feedback->STAT3 Activates Feedback->Akt Activates

Caption: Proposed mechanisms of this compound and pathways of resistance.

References

Technical Support Center: Eupalinolide H Dosage Optimization for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage optimization of Eupalinolide H for in vivo experimental models. The information provided is based on studies of structurally similar eupalinolide compounds and general best practices for natural product-derived therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse tumor model?

A1: As there is no published in vivo data specifically for this compound, a starting dose can be extrapolated from studies on its analogs. For instance, Eupalinolide O has been administered at 15 mg/kg/day and 30 mg/kg/day via intraperitoneal injection in nude mice with triple-negative breast cancer xenografts.[1] Eupalinolide J was used at a dose of 30 mg/kg every two days intravenously in a breast cancer metastasis model.[2] Therefore, a pilot study with a dose range of 10-30 mg/kg is a reasonable starting point. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.

Q2: What is the most appropriate route of administration for this compound?

A2: The choice of administration route depends on the experimental goals, the formulation of this compound, and the target tissue. Intraperitoneal (IP) and intravenous (IV) injections are common routes for eupalinolide analogs in cancer models.[1][2] IP administration is technically simpler and allows for rapid absorption, while IV administration provides immediate systemic circulation.[3] Oral gavage is another option, though absorption and bioavailability may be lower.[3][4]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a sesquiterpene lactone and is likely to have poor water solubility. A common approach for similar compounds is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution can be prepared in DMSO and then diluted with other components to achieve the final desired concentration for injection. It is critical to ensure the final concentration of DMSO is low (typically <5-10%) to avoid vehicle-induced toxicity. A solubility test should be performed to determine the optimal solvent system.

Q4: What are the potential signs of toxicity I should monitor for?

A4: During your in vivo studies, it is essential to monitor the animals daily for any signs of toxicity. Key indicators include body weight loss (more than 15-20% is a common endpoint), changes in behavior (lethargy, ruffled fur, hunched posture), and signs of distress.[5] In studies with related eupalinolides, no significant changes in body weight were observed at therapeutic doses.[2][6] At the end of the study, a complete blood count (CBC) and histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) should be performed to assess for any organ-specific toxicity.[6]

Q5: What signaling pathways are likely affected by this compound?

A5: Based on studies of its analogs, this compound may exert its anti-cancer effects by modulating various signaling pathways. Eupalinolide O has been shown to induce apoptosis by regulating ROS generation and the Akt/p38 MAPK pathway.[1][7] Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[2][7] Eupalinolide A induces autophagy through the ROS/ERK signaling pathway.[7][8] Therefore, it is plausible that this compound could impact one or more of these pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound during injection Poor solubility of the compound in the final vehicle.- Increase the proportion of co-solvents like PEG300 or Tween-80.- Gently warm the solution before injection.- Prepare the final dilution immediately before administration.
Significant body weight loss in treated animals The administered dose is above the maximum tolerated dose (MTD).- Reduce the dosage.- Decrease the frequency of administration.- Consider an alternative route of administration that may have a better toxicity profile.
No observable anti-tumor effect - The dose is too low.- Poor bioavailability via the chosen administration route.- The tumor model is resistant to the compound's mechanism of action.- Perform a dose-escalation study to test higher concentrations.- Switch to a route with better systemic exposure (e.g., from IP to IV).- Investigate the molecular profile of your tumor model to ensure it is appropriate.
Inconsistent results between animals in the same group - Inaccurate dosing.- Improper injection technique leading to variable absorption.- Ensure accurate calculation and measurement of the dose for each animal's body weight.- Provide thorough training on the chosen administration technique to all personnel.[9]

Quantitative Data Summary

Table 1: In Vivo Dosages of Eupalinolide Analogs in Mouse Models

CompoundCancer ModelMouse StrainDosageAdministration RouteTreatment DurationReference
Eupalinolide O Triple-Negative Breast Cancer (Xenograft)Nude15 mg/kg/dayIntraperitoneal (IP)20 days[1]
Eupalinolide O Triple-Negative Breast Cancer (Xenograft)Nude30 mg/kg/dayIntraperitoneal (IP)20 days[1]
Eupalinolide J Breast Cancer (Metastasis Model)BALB/c nu/nu30 mg/kgIntravenous (IV)Every 2 days for 18 days[2]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or athymic nude mice), aged 6-8 weeks.

  • Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 5 mg/kg) based on available data for analogs.

    • Administer escalating doses of this compound to subsequent groups (e.g., 10, 20, 40, 80 mg/kg).

    • The administration route and frequency should be consistent with the planned efficacy study.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily for at least 14 days.

    • Observe for changes in behavior, posture, and activity.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, typically defined as no more than a 15-20% loss in body weight and no mortality or severe clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Implant the tumor cells subcutaneously or orthotopically into the mice.

  • Tumor Growth and Grouping:

    • Allow tumors to reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment and control groups (n=6-10 per group) with similar average tumor volumes.

  • Treatment Administration:

    • Administer this compound at one or more doses below the determined MTD.

    • Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy).

    • Administer the treatment according to the planned schedule (e.g., daily, every other day).

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²).[1]

    • Monitor body weight and clinical signs throughout the study.

  • Study Endpoint:

    • Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed.

    • Excise tumors and weigh them.

    • Collect tumors and major organs for further analysis (e.g., Western blotting, immunohistochemistry, histopathology).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_prep Preparation cluster_mtd Toxicity Assessment cluster_efficacy Efficacy Study cluster_analysis Analysis prep This compound Formulation solubility Solubility Testing prep->solubility mtd MTD Study (Dose Escalation) solubility->mtd monitor_tox Monitor Body Weight & Clinical Signs mtd->monitor_tox implant Tumor Cell Implantation monitor_tox->implant random Randomization implant->random treat Treatment Administration random->treat monitor_eff Monitor Tumor Growth & Body Weight treat->monitor_eff endpoint Endpoint Analysis monitor_eff->endpoint histology Histopathology endpoint->histology biochem Biochemical Assays endpoint->biochem

Caption: Workflow for in vivo dosage optimization of this compound.

signaling_pathways Potential Signaling Pathways Modulated by Eupalinolides cluster_ros ROS-Mediated Pathways cluster_stat STAT3 Pathway cluster_outcome Cellular Outcomes Eupalinolide Eupalinolide Analogs ROS ROS Generation Eupalinolide->ROS STAT3 STAT3 Eupalinolide->STAT3 ERK ERK ROS->ERK p38 p38 MAPK ROS->p38 Akt Akt ROS->Akt Autophagy Autophagy ERK->Autophagy Apoptosis Apoptosis p38->Apoptosis Akt->Apoptosis Ubiquitin Ubiquitin-Proteasome System STAT3->Ubiquitin STAT3_deg STAT3 Degradation Ubiquitin->STAT3_deg Metastasis Inhibition of Metastasis STAT3_deg->Metastasis

Caption: Potential signaling pathways affected by eupalinolide compounds.

References

Technical Support Center: Refining Eupalinolide H Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the purification of Eupalinolide H from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for purifying this compound from a crude extract?

A1: A common and effective strategy involves a multi-step approach. First, the crude extract, typically obtained by ethanol (B145695) maceration of the plant material, is subjected to liquid-liquid partitioning to separate compounds based on polarity. This is followed by a primary purification step, for which High-Speed Counter-Current Chromatography (HSCCC) is highly recommended to minimize sample loss.[1][2][3] Final polishing and analysis can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[4] For preparing stock solutions, DMSO is a common choice.[5][6]

Q3: What are the critical stability factors to consider for this compound during purification?

A3: Sesquiterpene lactones like this compound can be sensitive to several factors. It is crucial to maintain a near-neutral pH as the lactone ring can hydrolyze under strongly acidic or basic conditions.[1] High temperatures should be avoided; solvent evaporation should be conducted under reduced pressure at temperatures below 40°C.[1] Additionally, exposure to light should be minimized as some sesquiterpene lactones are photolabile.[1]

Q4: How should purified this compound be stored?

A4: For long-term storage, the purified this compound powder should be kept at 2-8°C in a tightly sealed vial.[4] If stock solutions are prepared in a solvent like DMSO, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C and are generally usable for up to two weeks to a month.[4][6] It is recommended to protect the compound from light during storage.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield/Loss of Compound Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel).- Consider using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid technique that avoids solid stationary phases.[1][2][3] - If using silica gel, consider deactivating it with a small amount of a polar solvent or triethylamine (B128534) to reduce adsorption.[1]
Instability of this compound.- Maintain a neutral pH throughout the purification process.[1] - Avoid temperatures above 40°C during solvent evaporation.[1] - Protect the sample from direct light at all stages.[1]
Poor Separation in Liquid-Liquid Partitioning Emulsion formation between immiscible solvents.- Allow the separatory funnel to stand for a longer duration. - Gently swirl or rock the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1]
Incorrect solvent system for partitioning.- Ensure a significant polarity difference between the solvents used for sequential partitioning (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve effective separation.[1]
Poor Separation in Column Chromatography (Silica Gel) Inappropriate mobile phase polarity.- Optimize the solvent system by performing thin-layer chromatography (TLC) first to determine the ideal mobile phase for separation. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Peak Tailing or Broadening in HPLC Column overload.- Reduce the amount of sample injected onto the column.[1]
Presence of interfering compounds or particulates.- Ensure the sample is adequately filtered (e.g., using a 0.22 µm filter) before injection.[1][6] - Consider a solid-phase extraction (SPE) clean-up step prior to HPLC analysis.[1]
Column degradation.- Use a guard column to protect the analytical column.[1] - If the column has been used extensively, it may need to be replaced.[1]

Experimental Protocols

Extraction and Liquid-Liquid Partitioning

This protocol is adapted from methods used for the isolation of similar Eupalinolides from Eupatorium lindleyanum.[1][3]

  • Extraction:

    • Air-dry and grind the aerial parts of the plant material into a fine powder.

    • Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat this extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

      • Petroleum ether (to remove non-polar compounds).

      • Ethyl acetate.

      • n-Butanol.

    • This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction. These fractions should be collected and the solvent evaporated under reduced pressure.

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a highly effective method for the preparative separation of sesquiterpenoid lactones.[2][3]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio for similar compounds is 1:4:2:3 (v/v/v/v).[2][3]

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

    • Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]

  • HSCCC Operation:

    • Fill the HSCCC coil with the upper phase (stationary phase).

    • Set the revolution speed (e.g., 900 rpm).[2]

    • Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).[2]

    • Once hydrodynamic equilibrium is reached, dissolve the dried ethyl acetate or n-butanol fraction in a mixture of the upper and lower phases and inject it into the system.

    • Monitor the effluent with a UV detector (e.g., at 210-254 nm).[2]

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

Visualizations

G A Crude Plant Material (Eupatorium lindleyanum) B Ethanol Extraction A->B C Crude Ethanol Extract B->C D Liquid-Liquid Partitioning C->D E Petroleum Ether Fraction (Non-polar impurities) D->E Non-polar F Ethyl Acetate / n-Butanol Fraction (Enriched in this compound) D->F Mid-polar G Aqueous Fraction (Polar impurities) D->G Polar H Primary Purification (HSCCC) F->H I Purified Fractions H->I J Final Polishing (RP-HPLC) I->J K Pure this compound J->K L Analysis (HPLC, MS, NMR) K->L M Structure & Purity Verified L->M

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of Eupalinolide Anticancer Activity: Focus on Eupalinolide B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in research concerning the anticancer properties of Eupalinolide H and Eupalinolide B. While extensive data exists detailing the mechanisms and efficacy of Eupalinolide B against various cancer cell lines, there is a notable absence of published studies on the anticancer activities of this compound. Consequently, a direct comparative guide between this compound and Eupalinolide B cannot be constructed at this time.

This guide will therefore focus on providing a detailed overview of the experimentally determined anticancer activities of Eupalinolide B, presenting quantitative data, experimental methodologies, and the signaling pathways involved, in line with the requested format. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Eupalinolide B: A Potent Anticancer Agent

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anticancer effects across a range of cancer types, including hepatic, pancreatic, and laryngeal cancers.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of various forms of cell death and the inhibition of key processes in cancer progression such as cell proliferation and migration.[1][2][3]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of Eupalinolide B have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 values.

Cancer TypeCell LineIC50 (µM)Duration of TreatmentReference
Laryngeal CancerTU6866.73Not Specified[3]
Laryngeal CancerTU2121.03Not Specified[3]
Laryngeal CancerM4e3.12Not Specified[3]
Laryngeal CancerAMC-HN-82.13Not Specified[3]
Laryngeal CancerHep-29.07Not Specified[3]
Laryngeal CancerLCC4.20Not Specified[3]

Note: IC50 values for hepatic and pancreatic cancer cell lines were investigated at specific concentrations rather than a broad range to determine a precise IC50 value in the cited studies.

Mechanisms of Action and Signaling Pathways

Eupalinolide B exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, induction of cell death, and inhibition of metastasis.

In hepatic carcinoma , Eupalinolide B has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[1] This is mediated by endoplasmic reticulum (ER) stress and the subsequent activation of the ROS-ER-JNK signaling pathway.[1] It also causes cell cycle arrest at the S phase.[1]

Eupalinolide_B_Hepatic_Cancer EB Eupalinolide B ROS ROS Accumulation EB->ROS Cell_Cycle_Arrest S Phase Arrest EB->Cell_Cycle_Arrest ER_Stress ER Stress ROS->ER_Stress JNK JNK Signaling ER_Stress->JNK Ferroptosis Ferroptosis ER_Stress->Ferroptosis Migration_Inhibition Migration Inhibition JNK->Migration_Inhibition

Eupalinolide B signaling in hepatic cancer.

In pancreatic cancer , Eupalinolide B induces apoptosis and elevates reactive oxygen species (ROS) levels.[2][4] Interestingly, it also disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a novel form of copper-dependent cell death.[2][4]

Eupalinolide_B_Pancreatic_Cancer EB Eupalinolide B ROS ROS Generation EB->ROS Copper_Homeostasis Copper Homeostasis Disruption EB->Copper_Homeostasis Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Potential Cuproptosis Copper_Homeostasis->Cuproptosis

Eupalinolide B signaling in pancreatic cancer.

In laryngeal cancer , Eupalinolide B inhibits cell proliferation and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Eupalinolide B.

Cell Viability Assay (CCK-8/MTT)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Eupalinolide B or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • Reagent Incubation: After treatment, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for a period that allows for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Migration Assay (Transwell Assay)

  • Cell Preparation: Cancer cells are harvested and resuspended in a serum-free medium.

  • Seeding in Transwell Inserts: A suspension of cells is added to the upper chamber of a Transwell insert (with a porous membrane). The lower chamber contains a medium with a chemoattractant, such as a fetal bovine serum.

  • Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of migrated cells is counted under a microscope in several random fields.

Western Blot Analysis

  • Protein Extraction: Cells are treated with Eupalinolide B, harvested, and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Eupalinolide B Treatment Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Migration Migration Assay (Transwell) Treatment->Migration Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis IC50_Determination IC50 Determination Viability->IC50_Determination Metastasis_Inhibition Metastasis Inhibition Migration->Metastasis_Inhibition Signaling_Pathways Signaling Pathway Modulation Protein_Analysis->Signaling_Pathways Xenograft Xenograft Mouse Model Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Antitumor_Efficacy In Vivo Antitumor Efficacy Tumor_Growth->Antitumor_Efficacy

General experimental workflow for Eupalinolide B.

Conclusion

Eupalinolide B is a promising natural compound with demonstrated anticancer activity against various malignancies. Its ability to induce multiple forms of cell death and inhibit cancer cell migration through the modulation of distinct signaling pathways highlights its therapeutic potential. While this guide provides a comprehensive overview of the current knowledge on Eupalinolide B, the lack of data on this compound underscores the need for further research to explore the full spectrum of anticancer activities within the Eupalinolide family of compounds. Future studies directly comparing the efficacy and mechanisms of different Eupalinolides are warranted to identify the most potent candidates for further drug development.

References

Comparative Analysis of Eupalinolide H and Eupalinolide J on STAT3: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the effects of Eupalinolide H and Eupalinolide J on Signal Transducer and Activator of Transcription 3 (STAT3) is not feasible at present due to a significant lack of published scientific data on the activity of this compound within this signaling pathway.

While research has explored the bioactivity of various sesquiterpene lactones from the genus Eupatorium, detailed investigations into the specific mechanisms of this compound, particularly concerning its impact on STAT3, are not available in the current scientific literature. One study that screened a series of eupalinolides for STAT3 inhibition identified Eupalinolide J as the active compound, suggesting that this compound was inactive or possessed significantly lower potency in the performed assays[1]. However, specific inhibitory data for this compound were not provided.

Conversely, Eupalinolide J has been the subject of multiple studies investigating its role as a STAT3 inhibitor in cancer models. It is crucial to note, however, that a key 2019 publication on this topic in Frontiers in Pharmacology has been retracted due to concerns regarding the integrity of the data presented. This retraction necessitates a cautious interpretation of the available literature. Nevertheless, a more recent 2023 study continues to support the role of Eupalinolide J in promoting the degradation of STAT3.

This guide, therefore, provides a summary of the available, non-retracted data on Eupalinolide J's effect on STAT3 and briefly touches upon the known mechanisms of other related eupalinolides to offer a broader context on the anti-cancer properties of this class of compounds.

Eupalinolide J: A Putative STAT3 Degrader

Eupalinolide J has been identified as a potential anti-cancer agent that exerts its effects by targeting the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, contributing to cell proliferation, survival, and metastasis.

Mechanism of Action: Available research suggests that Eupalinolide J inhibits the STAT3 pathway primarily by promoting the ubiquitin-dependent degradation of the STAT3 protein[2][3][4]. This leads to a reduction in the overall levels of both phosphorylated (active) and total STAT3 in cancer cells. The downregulation of STAT3, in turn, is thought to suppress the expression of its target genes, which are involved in cell proliferation and metastasis, such as MMP-2 and MMP-9[2].

Biological Effects: Studies have reported that Eupalinolide J can:

  • Inhibit the proliferation of various cancer cell lines.

  • Induce apoptosis (programmed cell death) and cell cycle arrest.

  • Suppress cancer cell migration and invasion.

It is important to reiterate that a significant portion of the foundational research on Eupalinolide J and STAT3 has been retracted. While more recent studies provide some corroborating evidence, the field would benefit from further independent validation.

Broader Context: Diverse Mechanisms of Other Eupalinolides

To provide a wider perspective, other eupalinolides isolated from Eupatorium lindleyanum have been shown to possess anti-cancer properties through various mechanisms that are not necessarily dependent on STAT3 inhibition.

  • Eupalinolide A: Induces autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway and has also been shown to induce ferroptosis and apoptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway.

  • Eupalinolide B: Has been found to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK pathway. It also shows inhibitory effects on laryngeal cancer cell proliferation and epithelial-mesenchymal transition.

  • Eupalinolide O: Induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

This diversity in mechanisms highlights that while STAT3 is a target for Eupalinolide J, other members of this family can exert their anti-tumor effects through a range of different signaling pathways.

Data Presentation

Due to the lack of data for this compound, a comparative data table cannot be generated.

Experimental Protocols

Detailed experimental protocols for a direct comparison are not applicable. However, a general methodology for assessing the impact of a compound on STAT3 signaling, based on the available literature for Eupalinolide J, is provided below.

Western Blotting for STAT3 and p-STAT3:

  • Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are cultured to 70-80% confluency and then treated with various concentrations of the test compound (e.g., Eupalinolide J) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

As a direct comparative diagram is not possible, the following visualizations represent the proposed pathway for Eupalinolide J and a general experimental workflow.

G Proposed Signaling Pathway of Eupalinolide J on STAT3 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Promotes Ubiquitination pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proteasome Proteasome STAT3->Proteasome Targeted for Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Ub Ubiquitin Degradation Degradation Proteasome->Degradation MMP MMP-2/9 Expression Nucleus->MMP Induces Metastasis Metastasis MMP->Metastasis G General Experimental Workflow for STAT3 Inhibition Assay Start Start CellCulture Culture Cancer Cells (e.g., MDA-MB-231) Start->CellCulture Treatment Treat with Eupalinolide J (or other compound) and Vehicle Control CellCulture->Treatment Harvest Harvest Cells and Lyse Treatment->Harvest BCA Protein Quantification (BCA Assay) Harvest->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Western Blot Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibodies (p-STAT3, STAT3, GAPDH) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

References

A Comparative Guide to Validating the Biological Activity of Synthetic Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetically produced Eupalinolide H. By comparing its performance with established anti-cancer agents and utilizing detailed experimental protocols, this document outlines a systematic approach to characterizing its therapeutic potential.

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant interest for their diverse pharmacological activities, particularly in oncology.[1] Various analogues, including Eupalinolide A, B, J, and O, have demonstrated potent anti-cancer effects by modulating key cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][4][5] While the specific biological profile of this compound is less characterized, this guide proposes a validation strategy based on the known mechanisms of its structural relatives.

This guide will focus on validating the hypothesis that synthetic this compound exhibits anti-proliferative and pro-apoptotic activity in cancer cells, potentially through the modulation of the STAT3 signaling pathway, a common target for other Eupalinolides.

Comparative Efficacy Evaluation

To objectively assess the biological activity of synthetic this compound, its performance will be compared against a positive control, a known inhibitor of the target pathway, and a negative control (vehicle).

Table 1: Comparative Analysis of Anti-Proliferative Activity (IC50, µM)

CompoundCell Line 1 (e.g., MDA-MB-231)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., U251)
Synthetic this compound Experimental DataExperimental DataExperimental Data
Positive Control (e.g., Stattic) Experimental DataExperimental DataExperimental Data
Negative Control (Vehicle) No significant effectNo significant effectNo significant effect

Table 2: Comparative Analysis of Apoptosis Induction (% of Apoptotic Cells)

CompoundCell Line 1 (e.g., MDA-MB-231)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., U251)
Synthetic this compound Experimental DataExperimental DataExperimental Data
Positive Control (e.g., Stattic) Experimental DataExperimental DataExperimental Data
Negative Control (Vehicle) Baseline levelsBaseline levelsBaseline levels

Experimental Workflow and Signaling Pathway

A systematic workflow is essential for the comprehensive validation of synthetic this compound's biological activity. The proposed workflow and the putative signaling pathway are illustrated below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Synthetic this compound C MTT Assay (Cell Viability) A->C B Cancer Cell Lines (e.g., MDA-MB-231, A549) B->C D Determine IC50 C->D E Flow Cytometry (Apoptosis & Cell Cycle) D->E F Western Blot (Protein Expression) D->F G Wound Healing/Transwell Assay (Cell Migration) D->G H Analyze STAT3 Phosphorylation F->H I Analyze Downstream Targets (e.g., MMP-2, MMP-9) H->I

Caption: Experimental workflow for validating the biological activity of synthetic this compound.

The anti-cancer activity of several Eupalinolides has been linked to the inhibition of the STAT3 signaling pathway. The following diagram illustrates the proposed mechanism of action for this compound.

G EupH This compound STAT3 STAT3 EupH->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (MMP-2, MMP-9, Bcl-2) Nucleus->Transcription Metastasis Metastasis, Proliferation, Inhibition of Apoptosis Transcription->Metastasis

Caption: Proposed STAT3 signaling pathway inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and accuracy.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of synthetic this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of synthetic this compound, positive control (e.g., Stattic), and vehicle control for 48 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by synthetic this compound.

  • Procedure:

    • Treat cancer cells with synthetic this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is then determined.

3. Western Blot Analysis

  • Objective: To investigate the effect of synthetic this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.

  • Procedure:

    • Treat cancer cells with synthetic this compound at its IC50 concentration for 24 hours.

    • Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against STAT3, p-STAT3, MMP-2, MMP-9, Bcl-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Cell Migration Assay (Wound Healing Assay)

  • Objective: To assess the effect of synthetic this compound on cancer cell migration.

  • Procedure:

    • Grow cells to confluence in a 6-well plate.

    • Create a "scratch" in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing synthetic this compound at a non-toxic concentration.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the wound closure to determine the extent of cell migration.

Conclusion

This guide provides a structured approach to validate the biological activity of synthetic this compound. By employing the outlined comparative analyses, experimental workflows, and detailed protocols, researchers can effectively characterize its anti-cancer properties and elucidate its mechanism of action. The presented framework, based on the known activities of related Eupalinolides, offers a robust starting point for the comprehensive evaluation of this promising synthetic compound.

References

A Comparative Analysis of Eupalinolide O and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the experimental data and mechanisms of two distinct anti-cancer compounds.

While the direct comparative efficacy of Eupalinolide H and paclitaxel (B517696) in breast cancer cells remains undocumented in publicly available research, this guide provides a detailed comparison between a closely related and well-studied sesquiterpene lactone, Eupalinolide O , and the widely used chemotherapeutic agent, paclitaxel . This analysis is based on existing experimental data to inform researchers, scientists, and drug development professionals.

I. Quantitative Analysis of Cytotoxicity

The following table summarizes the cytotoxic effects of Eupalinolide O and paclitaxel on various breast cancer cell lines, as determined by in vitro studies. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting biological or biochemical functions.

CompoundCell LineTreatment DurationIC50 ValueReference
Eupalinolide O MDA-MB-46872 hours1.04 µM[1]
MDA-MB-23124 hours10.34 µM[2]
48 hours5.85 µM[2]
72 hours3.57 µM[2]
MDA-MB-45324 hours11.47 µM[2]
48 hours7.06 µM
72 hours3.03 µM
Paclitaxel MCF-7Not Specified>12 nM
A549 (Lung Carcinoma)Not Specified>12 nM

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific breast cancer cell line used and the duration of treatment.

II. Mechanisms of Action: A Comparative Overview

Eupalinolide O and paclitaxel exhibit distinct mechanisms of action in their anti-cancer effects on breast cancer cells.

Eupalinolide O primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential and the activation of caspases. Furthermore, Eupalinolide O has been shown to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.

Paclitaxel , a member of the taxane (B156437) class of drugs, functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of abnormal microtubule structures. This disruption of microtubule dynamics interferes with mitosis, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2 through phosphorylation.

III. Impact on Cell Cycle and Apoptosis

Both Eupalinolide O and paclitaxel have been demonstrated to induce cell cycle arrest and apoptosis in breast cancer cells, albeit through different signaling pathways.

  • Eupalinolide O:

    • Cell Cycle Arrest: Induces cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the expression of cell cycle-related proteins cyclin B1 and cdc2.

    • Apoptosis: Triggers apoptosis in a caspase-dependent manner. It upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xl. Studies have also linked its apoptotic induction to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.

  • Paclitaxel:

    • Cell Cycle Arrest: Primarily causes mitotic arrest at the G2/M phase due to the stabilization of microtubules.

    • Apoptosis: The prolonged mitotic arrest triggers apoptotic pathways. The mechanism of cytotoxicity is concentration-dependent, with higher concentrations leading to G2/M arrest and subsequent cell death.

IV. Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Eupalinolide O and paclitaxel on breast cancer cells.

  • Procedure:

    • Breast cancer cells (e.g., MDA-MB-468, MDA-MB-231, MDA-MB-453) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with varying concentrations of the test compound (Eupalinolide O or paclitaxel) for specified durations (e.g., 24, 48, 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic cells following treatment.

  • Procedure:

    • Cells are treated with the compound of interest.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Procedure:

    • Cells are treated with the compound for a specified time.

    • The cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Procedure:

    • Cells are treated with the compound, and total protein is extracted.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., cyclin B1, cdc2, Bax, Bcl-2, caspases).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Eupalinolide O and paclitaxel, as well as a general workflow for evaluating the anti-cancer effects of a compound.

Eupalinolide_O_Signaling_Pathway Eupalinolide O Eupalinolide O ROS ↑ ROS Generation Eupalinolide O->ROS Akt Akt Pathway ↓ Eupalinolide O->Akt p38_MAPK p38 MAPK Pathway ↑ Eupalinolide O->p38_MAPK Mitochondria Mitochondrial Membrane Potential ↓ ROS->Mitochondria Caspases Caspase Activation ↑ Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Eupalinolide O in breast cancer cells.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Inactivation Paclitaxel->Bcl2 Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Bcl2->Apoptosis

Caption: Mechanism of action of Paclitaxel in breast cancer cells.

Experimental_Workflow start Breast Cancer Cell Culture treatment Treatment with Compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end protein->end

Caption: General experimental workflow for in vitro compound evaluation.

References

Comparative Analysis of Eupalinolide Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-cancer activities of Eupalinolide analogues, providing a cross-validation of their effects and underlying mechanisms in various cancer cell lines. While the initial focus of this guide was Eupalinolide H, a thorough review of the scientific literature did not yield specific data for this particular compound. Therefore, this guide provides a comparative analysis of the well-documented Eupalinolide analogues: A, B, J, and O.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sesquiterpene lactones from the Eupatorium genus. Here, we consolidate experimental data to offer a clear comparison of the cytotoxic, apoptotic, and anti-metastatic properties of different Eupalinolides, alongside the signaling pathways they modulate.

Comparative Efficacy of Eupalinolide Analogues

The following tables summarize the quantitative data on the effects of various Eupalinolide compounds on different cancer cell lines. This allows for a direct comparison of their potency and mechanisms of action.

Compound Cell Line Cancer Type Assay Key Findings IC50 Value
Eupalinolide A A549, H1299Non-Small Cell Lung CancerMTT AssayInhibited cell proliferation.[1][2]Not explicitly stated
A549, H1299Non-Small Cell Lung CancerFlow CytometryInduced G2/M phase cell cycle arrest and apoptosis.[1][2]-
MHCC97-L, HCCLM3Hepatocellular CarcinomaCCK-8 AssayInhibited cell proliferation.[3][4][5]~10 µM
MHCC97-L, HCCLM3Hepatocellular CarcinomaFlow CytometryInduced G1 phase cell cycle arrest and autophagy.[3][4][5]-
Eupalinolide B SMMC-7721, HCCLM3Hepatic CarcinomaCCK-8 AssayInhibited cell viability.[6]6-24 µM range tested
TU212, othersLaryngeal CancerProliferation AssayPotently inhibited cell proliferation.[7]1.03 µM (TU212)
Eupalinolide J PC-3, DU-145Prostate CancerMTT AssayShowed marked anti-proliferative activity.[8]2.89 ± 0.28 µM (PC-3), 2.39 ± 0.17 µM (DU-145) at 72h
PC-3, DU-145Prostate CancerFlow CytometryInduced G0/G1 phase cell cycle arrest and apoptosis.[8]-
U251, MDA-MB-231Glioblastoma, Breast CancerMTT AssayNon-toxic below 5 µM.[9]-
U251, MDA-MB-231Glioblastoma, Breast CancerTranswell AssayInhibited cell migration and invasion.[9]-
Eupalinolide O MDA-MB-231, MDA-MB-453Triple-Negative Breast CancerMTT AssaySuppressed cell viability in a time and dose-dependent manner.[10]5.85 µM (MDA-MB-231), 7.06 µM (MDA-MB-453) at 48h
MDA-MB-231, MDA-MB-453Triple-Negative Breast CancerColony FormationSuppressed the formation of colonies.[10]-
MDA-MB-231, MDA-MB-453Triple-Negative Breast CancerFlow CytometryInduced apoptosis.[10]-

Signaling Pathways Modulated by Eupalinolides

Eupalinolides exert their anti-cancer effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways affected by these compounds.

Eupalinolide_A_Pathway EA Eupalinolide A ROS ROS EA->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Unsaturated_Fatty_Acids Unsaturated Fatty Acids SCD1->Unsaturated_Fatty_Acids Ferroptosis_Apoptosis Ferroptosis & Apoptosis SCD1->Ferroptosis_Apoptosis Unsaturated_Fatty_Acids->Ferroptosis_Apoptosis

Eupalinolide A signaling cascade in NSCLC cells.

Eupalinolide_O_Pathway EO Eupalinolide O ROS_Gen ROS Generation EO->ROS_Gen Akt Akt ROS_Gen->Akt p38_MAPK p38 MAPK ROS_Gen->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Eupalinolide O induced apoptosis pathway in TNBC.

Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination Metastasis Metastasis Ubiquitination->Metastasis

Eupalinolide J anti-metastatic mechanism.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments performed in the referenced studies.

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6][10][11]

  • Treatment: The cells were then treated with various concentrations of Eupalinolide compounds (e.g., 1-30 µM) or a vehicle control (DMSO) for specified time periods (24, 48, or 72 hours).[1][6][10]

  • Reagent Incubation: After the treatment period, 10 µL of CCK-8 solution or 20 µL of MTT reagent was added to each well, followed by incubation for 1.5-4 hours at 37°C.[1][6][11]

  • Data Acquisition: For CCK-8 assays, the absorbance was measured at 450 nm using a microplate reader.[1][6] For MTT assays, the formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 550 nm.[11]

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells were treated with Eupalinolide compounds for the desired duration (e.g., 48 hours). Both adherent and floating cells were collected, washed with cold PBS.[1][3][6]

  • Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][3][6]

  • Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).[1][3]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Preparation: Following treatment with Eupalinolides, cells were harvested, washed with PBS, and fixed in cold 75% ethanol (B145695) overnight at 4°C.[1]

  • Staining: The fixed cells were washed to remove the ethanol and then incubated with a solution containing PI and RNaseA to stain the cellular DNA.[1]

  • Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Western Blotting
  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA assay.[11]

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[11]

  • Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins overnight at 4°C. This was followed by incubation with HRP-conjugated secondary antibodies.[11]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assay
  • Cell Seeding: Cancer cells, pre-treated with non-toxic doses of Eupalinolide J, were seeded into the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively).[9][11]

  • Incubation: The lower chamber was filled with a medium containing a chemoattractant. The plates were incubated for 12-24 hours.[11]

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane were removed. The cells that had migrated or invaded to the lower surface were fixed and stained with crystal violet. The number of stained cells was counted under a microscope.[6][11]

Comparison with Alternative Compounds

Several studies used established chemotherapy drugs as positive controls, providing a benchmark for the efficacy of Eupalinolides.

  • In a study on non-small cell lung cancer, cisplatin (30 µM) was used as a positive control and showed a significant reduction in cell proliferation, comparable to the effects of Eupalinolide A.[1]

  • For triple-negative breast cancer, adriamycin was used in in vivo experiments and demonstrated a reduction in tumor growth, providing a comparative context for the anti-tumor effects of Eupalinolide O.[10]

These comparisons suggest that Eupalinolide compounds exhibit anti-cancer activities that are, in some contexts, comparable to standard chemotherapeutic agents, highlighting their potential as alternative or complementary therapies.

Conclusion

The Eupalinolide family of sesquiterpene lactones demonstrates significant anti-cancer potential across a variety of cancer cell lines. Eupalinolide A, B, J, and O each exhibit distinct yet overlapping mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, through the modulation of key signaling pathways such as AMPK/mTOR, Akt/p38 MAPK, and STAT3. While direct comparative studies of all analogues under identical conditions are limited, the available data suggest that these natural compounds are promising candidates for further pre-clinical and clinical investigation. The lack of specific data on this compound underscores the need for continued research to fully elucidate the structure-activity relationships within this potent class of molecules.

References

A Comparative Guide to the Efficacy of Eupalinolides and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of various sesquiterpene lactones, with a particular focus on the eupalinolide family of compounds. Sesquiterpene lactones are a diverse group of naturally occurring compounds that have garnered significant interest for their potent anti-inflammatory and anti-cancer properties.[1] This document aims to collate available experimental data to facilitate a comparative understanding of their performance, aiding in the identification of promising candidates for further research and drug development.

While this guide intended to focus on Eupalinolide H, a thorough review of the available scientific literature did not yield specific efficacy data for this particular compound. Therefore, the focus has been shifted to a broader comparison of other well-characterized eupalinolides (A, B, J, and O) against other notable sesquiterpene lactones.

Comparative Cytotoxicity of Sesquiterpene Lactones

The cytotoxic activity of sesquiterpene lactones is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cell proliferation. The following tables summarize the IC50 values of various eupalinolides and other prominent sesquiterpene lactones against a range of cancer cell lines.

Table 1: Cytotoxicity of Eupalinolides against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Eupalinolide A A549Non-small cell lung cancerNot specified, effective at 10-30µM[2]
H1299Non-small cell lung cancerNot specified, effective at 10-30µM[2]
MHCC97-LHepatocellular carcinoma~10 (effective concentration)[3]
HCCLM3Hepatocellular carcinoma~10 (effective concentration)[3]
Eupalinolide B P388LeukemiaPotent activity reported
A549Non-small cell lung cancerPotent activity reported
Eupalinolide J MDA-MB-231Triple-negative breast cancer< 5 (non-toxic dose)
U251Glioblastoma< 5 (non-toxic dose)
Eupalinolide O MDA-MB-468Triple-negative breast cancer1.04 (72h)
MDA-MB-231Triple-negative breast cancer10.34 (24h), 5.85 (48h), 3.57 (72h)
MDA-MB-453Triple-negative breast cancer11.47 (24h), 7.06 (48h), 3.03 (72h)

Table 2: Cytotoxicity of Other Notable Sesquiterpene Lactones

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Parthenolide A549Non-small cell lung cancer4.3
TE671Medulloblastoma6.5
HT-29Colon adenocarcinoma7.0
Costunolide A431Skin cancer0.8
H1299Non-small cell lung cancer23.93
Artemisinin A549Non-small cell lung cancer28.8 µg/mL
H1299Non-small cell lung cancer27.2 µg/mL
Ehrlich ascites tumorCarcinoma29.8
Thapsigargin LXF-289Lung cancer0.0000066
NCI-H2342Lung cancer0.0000093
SK-MES-1Lung cancer0.0000097

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of eupalinolides and other sesquiterpene lactones are mediated through the modulation of various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Eupalinolide A

Eupalinolide A has been shown to inhibit cancer progression by inducing both ferroptosis and apoptosis in non-small cell lung cancer cells. This is achieved by targeting the AMPK/mTOR/SCD1 signaling pathway. In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway.

Eupalinolide_A_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS Apoptosis Apoptosis Eupalinolide A->Apoptosis AMPK AMPK ROS->AMPK ERK ERK ROS->ERK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis Ferroptosis SCD1->Ferroptosis Autophagy Autophagy ERK->Autophagy

Eupalinolide A Signaling Pathways
Eupalinolide B

Eupalinolide B has demonstrated anti-inflammatory and anti-proliferative activities. It has been reported to alleviate rheumatoid arthritis by promoting apoptosis and autophagy through the regulation of the AMPK/mTOR/ULK-1 signaling axis.

Eupalinolide J

Eupalinolide J is a potent inhibitor of cancer metastasis. Its mechanism of action involves the promotion of ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes such as MMP-2 and MMP-9.

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 Ubiquitination Ubiquitination STAT3->Ubiquitination Degradation Degradation Ubiquitination->Degradation MMP2 MMP2 Degradation->MMP2 MMP9 MMP9 Degradation->MMP9 Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis

Eupalinolide J Metastasis Inhibition Pathway
Eupalinolide O

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. It also causes cell cycle arrest at the G2/M phase.

Eupalinolide_O_Pathway Eupalinolide O Eupalinolide O ROS ROS Eupalinolide O->ROS Akt Akt Eupalinolide O->Akt p38_MAPK p38 MAPK Eupalinolide O->p38_MAPK CellCycleArrest G2/M Arrest Eupalinolide O->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Eupalinolide O Apoptosis Induction Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Sesquiterpene lactone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with sesquiterpene lactones B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay Experimental Workflow
Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.

Materials:

  • Cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone of interest. After incubation, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell culture plates

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Treat cells with the sesquiterpene lactone. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data highlight the significant anti-cancer potential of eupalinolides and other sesquiterpene lactones. These compounds exhibit potent cytotoxic effects against a variety of cancer cell lines and act through diverse and specific mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While a direct comparison with this compound is not possible at this time due to a lack of available data, the detailed analysis of its analogues provides a strong rationale for the continued investigation of the eupalinolide family as a source of novel anti-cancer therapeutics. Further research is warranted to elucidate the specific activities and mechanisms of less-studied compounds like this compound to fully realize the therapeutic potential of this promising class of natural products.

References

A Head-to-Head Comparison of Eupalinolide H and Sorafenib in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages. Sorafenib (B1663141), a multi-kinase inhibitor, has long been the standard of care, but its efficacy is often limited by resistance and adverse effects. This has spurred the search for novel therapeutic agents with improved efficacy and different mechanisms of action. Eupalinolide H, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum, has emerged as a promising candidate, demonstrating potent anti-cancer activities. This guide provides a detailed head-to-head comparison of this compound and sorafenib, focusing on their performance in HCC, supported by experimental data.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Eupalinolide derivatives (as a proxy for this compound) and sorafenib against various HCC cell lines.

Table 1: IC50 Values for Cell Viability Inhibition in HCC Cell Lines

CompoundCell LineIC50 (µM)Incubation Time (h)Assay
Eupalinolide A MHCC97-L~1048CCK-8[1]
HCCLM3~1048CCK-8[1]
Eupalinolide B SMMC-7721Not specified, effective at 6, 12, 24 µM48CCK-8[2]
HCCLM3Not specified, effective at 6, 12, 24 µM48CCK-8[2]
Sorafenib HepG210.948MTT[3]
Huh7~372CellTiter-Glo[4]
Hep3B2-3 times lower than low-FGL1 cellsNot specifiedNot specified[5]
HuH-7~648MTT[6]
SNU387Not specified48MTT[7]
SNU423Not specified48MTT[7]

Table 2: Comparison of Cellular Mechanisms of Action

FeatureThis compound (inferred from A & B)Sorafenib
Primary Mechanism Induction of autophagy and ferroptosis.[2][8]Multi-kinase inhibition (RAF, VEGFR, PDGFR).
Apoptosis Induction Minimal apoptosis observed in some HCC studies for Eupalinolide A and B.[1][2]Induces apoptosis through intrinsic and extrinsic pathways.[9]
Cell Cycle Arrest G1 phase arrest.[1]S/G2/M phase arrest.[10]
ROS Generation Induces ROS generation.[1]Induces ROS generation.
Key Signaling Pathways ROS/ERK, ROS-ER-JNK.[1][2]RAF/MEK/ERK, STAT3, PI3K/Akt.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of this compound and sorafenib on HCC cells.

Protocol:

  • Cell Seeding: HCC cells (e.g., HepG2, Huh7, MHCC97-L, HCCLM3) are seeded in 96-well plates at a density of 5,000 cells/well and incubated overnight.[1][3]

  • Drug Treatment: Cells are treated with various concentrations of this compound or sorafenib (e.g., 0-20 µM) for 24, 48, or 72 hours.[1][6] A vehicle control (DMSO) is included.

  • Reagent Incubation:

    • For CCK-8: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][2]

    • For MTT: MTT reagent is added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO.[3]

  • Data Acquisition: The absorbance is measured at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1][12]

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and sorafenib.

Protocol:

  • Cell Treatment: HCC cells are seeded in 6-well plates and treated with the desired concentrations of this compound or sorafenib for a specified time (e.g., 24 or 48 hours).[1][9]

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) are added to the cell suspension.[1][13]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[1][11]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect changes in the expression of key proteins in signaling pathways affected by this compound and sorafenib.

Protocol:

  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[1]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and sorafenib, as well as a typical experimental workflow for their comparison.

G cluster_Eupalinolide This compound Eupalinolide This compound ROS ↑ ROS Eupalinolide->ROS ER_Stress ER Stress ROS->ER_Stress ERK ↑ p-ERK ROS->ERK Ferroptosis Ferroptosis ROS->Ferroptosis JNK ↑ p-JNK ER_Stress->JNK CellDeath Cell Death JNK->CellDeath Autophagy Autophagy ERK->Autophagy Autophagy->CellDeath Ferroptosis->CellDeath

Caption: this compound signaling pathway in HCC.

G cluster_Sorafenib Sorafenib Sorafenib Sorafenib VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR RAF RAF Sorafenib->RAF PI3K PI3K Sorafenib->PI3K STAT3 STAT3 Sorafenib->STAT3 Apoptosis Apoptosis Sorafenib->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation ↓ Proliferation ERK->Proliferation Akt Akt PI3K->Akt STAT3->Proliferation

Caption: Sorafenib signaling pathway in HCC.

G start HCC Cell Lines treatment Treatment with This compound or Sorafenib start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western data Data Analysis and Comparison viability->data apoptosis->data western->data

Caption: Experimental workflow for comparing this compound and sorafenib.

Discussion and Conclusion

This compound and sorafenib exhibit distinct mechanisms of action against HCC. Sorafenib, a well-established multi-kinase inhibitor, primarily targets pathways involved in proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[11] In contrast, emerging evidence on related eupalinolides suggests that this compound induces cell death through the induction of autophagy and ferroptosis, mediated by ROS generation and the activation of stress-related pathways like JNK and ERK.[1][2]

While sorafenib's efficacy is demonstrated by its ability to induce apoptosis and cell cycle arrest in the S/G2/M phase, eupalinolides appear to primarily trigger G1 arrest and non-apoptotic cell death mechanisms in HCC cells.[1][2][10] This fundamental difference in their modes of action suggests that this compound could be effective in tumors that have developed resistance to sorafenib, particularly if the resistance mechanisms involve evasion of apoptosis.

The in vitro data, as summarized by the IC50 values, indicate that both compounds are active against HCC cell lines in the low micromolar range. However, a direct comparison of potency is challenging due to variations in experimental conditions across different studies.

References

A Comparative Guide to Eupalinolide Derivatives as Potential Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic target, particularly in oncology. This guide provides a comparative analysis of Eupalinolide derivatives, specifically Eupalinolide A and Eupalinolide B, as potential inducers of ferroptosis. While direct experimental validation for Eupalinolide H is not currently available in the scientific literature, the activity of its structural analogs suggests it may warrant further investigation. This document compares the performance of Eupalinolide A and B with established ferroptosis inducers, Erastin and RSL3, and provides supporting experimental data and detailed protocols to aid in the design and interpretation of related research.

Introduction to Ferroptosis Induction

Ferroptosis is a unique cell death pathway distinct from apoptosis and necrosis. It is initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. The central regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4, either directly or indirectly, is a key mechanism for inducing ferroptosis.

Established ferroptosis inducers are broadly categorized into two classes:

  • System Xc- inhibitors: These compounds, such as Erastin, block the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4. Depletion of GSH results in the indirect inhibition of GPX4.

  • Direct GPX4 inhibitors: Molecules like RSL3 directly bind to and inactivate GPX4, leading to a rapid accumulation of lipid peroxides.

Recent studies have identified several natural products, including derivatives of Eupalinolide, as potent inducers of ferroptosis, suggesting novel avenues for therapeutic development.

Comparative Analysis of Ferroptosis Inducers

This section provides a quantitative comparison of the ferroptotic activity of Eupalinolide A, Eupalinolide B, and the well-characterized inducers Erastin and RSL3.

Table 1: Quantitative Comparison of Ferroptosis-Inducing Compounds

ParameterEupalinolide AEupalinolide BErastinRSL3
Target AMPK/mTOR/SCD1 signalingHO-1 signaling, GPX4 downregulationSystem Xc-GPX4 (Direct)
Cell Line(s) Tested A549, H1299 (NSCLC)[1][2]SMMC-7721, HCCLM3 (Hepatocellular Carcinoma)[3][4]Various, including prostate cancer cells[5]Various, including prostate cancer cells[5]
Effective Concentration 10-30 µM[2]12-24 µM[3]Varies by cell lineVaries by cell line
Increase in ROS Production 2.46-fold in A549 cells, 1.32-fold in H1299 cells[1][2]Data not quantified in foldsSignificant ROS production reported[5]Significant ROS production reported[5]
Effect on GPX4 Expression Downregulation[2]Significant decrease in expression[3]Indirect inhibition via GSH depletionDirect inhibition
Reduction in Cell Viability/Proliferation Significant inhibition of cell proliferation[2]Migration rate of SMMC-7721 cells decreased by up to 38.48%[3]Impairs cell viability and growth[5]Impairs cell viability and growth[5]
In Vivo Efficacy 25 mg/kg markedly inhibited tumor growth[1]25-50 mg/kg inhibited tumor growth[3]Delays prostate tumor growth in vivo[5]Delays prostate tumor growth in vivo[5]

Note: As research on this compound as a ferroptosis inducer is not yet published, it is not included in this comparison.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways for Eupalinolide A, Eupalinolide B, and the canonical ferroptosis inducers.

Eupalinolide_A_Pathway Eupalinolide A Signaling Pathway EA Eupalinolide A ROS ROS Production EA->ROS AMPK AMPK Activation ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR SCD1 SCD1 Downregulation mTOR->SCD1 Lipid_Metabolism Altered Lipid Metabolism SCD1->Lipid_Metabolism Ferroptosis Ferroptosis Lipid_Metabolism->Ferroptosis

Caption: Eupalinolide A induces ferroptosis via the ROS/AMPK/mTOR/SCD1 pathway.

Eupalinolide_B_Pathway Eupalinolide B Signaling Pathway EB Eupalinolide B ER_Stress ER Stress EB->ER_Stress HO1 HO-1 Activation ER_Stress->HO1 GPX4_down GPX4 Downregulation HO1->GPX4_down Lipid_Peroxidation Lipid Peroxidation GPX4_down->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Eupalinolide B promotes ferroptosis through ER stress and HO-1 activation.

General_Ferroptosis_Pathways Canonical Ferroptosis Induction Pathways cluster_0 System Xc- Inhibition cluster_1 Direct GPX4 Inhibition Erastin Erastin System_Xc System Xc- Erastin->System_Xc inhibits Cystine_Uptake Cystine Uptake ↓ System_Xc->Cystine_Uptake GSH_Synthesis GSH Synthesis ↓ Cystine_Uptake->GSH_Synthesis GPX4_indirect GPX4 Inactivation GSH_Synthesis->GPX4_indirect RSL3 RSL3 GPX4_direct GPX4 RSL3->GPX4_direct inhibits Lipid_ROS Lipid ROS ↑ GPX4_direct->Lipid_ROS GPX4_indirect->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Mechanisms of action for Class 1 (Erastin) and Class 2 (RSL3) ferroptosis inducers.

Experimental Protocols

The following are detailed methodologies for key experiments used in the validation of ferroptosis inducers.

Cell Viability Assay (CCK8)
  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Protocol:

    • Seed cells (e.g., A549, SMMC-7721) into 96-well plates at a density of 5,000 cells/well and incubate overnight.

    • Treat cells with various concentrations of the test compound (e.g., Eupalinolide A at 7, 14, 28 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • Add 10 µl of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Reactive Oxygen Species (ROS) Detection
  • Objective: To measure the intracellular accumulation of ROS.

  • Protocol:

    • Seed cells into 6-well plates and treat with the test compound for the desired time.

    • Harvest the cells and resuspend them in serum-free medium containing 10 µM DCFH-DA.

    • Incubate the cells at 37°C for 20-30 minutes in the dark.

    • Wash the cells three times with serum-free medium.

    • Analyze the fluorescence intensity using a flow cytometer.

Western Blot Analysis
  • Objective: To determine the expression levels of key ferroptosis-related proteins (e.g., GPX4, HO-1, SCD1).

  • Protocol:

    • Treat cells with the test compound for the specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Validating a Ferroptosis Inducer start Start: Hypothesis (e.g., Compound X induces ferroptosis) cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Compound X (Dose- and Time-Response) cell_culture->treatment viability Cell Viability Assay (e.g., CCK8, MTT) treatment->viability ros ROS Measurement (e.g., DCFH-DA) treatment->ros lipid_perox Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->lipid_perox western Western Blot Analysis (GPX4, SLC7A11, etc.) treatment->western rescue Rescue Experiments (with Ferroptosis Inhibitors like Ferrostatin-1) viability->rescue ros->rescue lipid_perox->rescue in_vivo In Vivo Studies (Xenograft Models) western->in_vivo rescue->in_vivo conclusion Conclusion: Compound X is a validated ferroptosis inducer in_vivo->conclusion

Caption: A generalized experimental workflow for the validation of a novel ferroptosis inducer.

Conclusion and Future Directions

The available evidence strongly suggests that Eupalinolide A and Eupalinolide B are potent inducers of ferroptosis in specific cancer cell lines, acting through distinct signaling pathways.[1][2][3][4] Eupalinolide A modulates lipid metabolism via the AMPK/mTOR/SCD1 axis, while Eupalinolide B appears to function through ER stress and activation of the HO-1 pathway.[1][2][3][4] These findings highlight the potential of the Eupalinolide scaffold in the development of novel anti-cancer therapeutics that leverage the ferroptosis pathway.

Although there is currently no direct experimental data on this compound, its structural similarity to other active Eupalinolide compounds makes it a compelling candidate for future investigation as a ferroptosis inducer. Researchers are encouraged to utilize the comparative data and detailed protocols within this guide to explore the potential of this compound and other novel compounds in this exciting field of research. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

No Evidence of Synergistic Effects of Eupalinolide H with Known Chemotherapeutics in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the synergistic potential of Eupalinolide H with established chemotherapeutic agents. Despite a thorough search for experimental data, no studies were identified that specifically investigate the combined effects of this compound and conventional chemotherapy drugs such as doxorubicin (B1662922), cisplatin, or paclitaxel (B517696).

While the broader family of Eupalinolides, sesquiterpene lactones extracted from the plant Eupatorium lindleyanum, has demonstrated anti-cancer properties, research into their synergistic interactions with chemotherapy is nascent and does not yet include this compound.

Limited Research on Eupalinolide Combinations

Existing studies on other Eupalinolide derivatives have primarily focused on their standalone efficacy or combinations with non-chemotherapeutic compounds. For instance, one study highlighted the synergistic anti-cancer effects of Eupalinolide B when combined with Elesclomol , a copper ionophore, in pancreatic cancer models[1]. This research suggests a potential mechanism involving the modulation of copper homeostasis in cancer cells, leading to enhanced cell death[1].

Other research has delved into the mechanisms of action of individual Eupalinolides. Eupalinolide A has been shown to induce both apoptosis and ferroptosis in non-small cell lung cancer cells by targeting the AMPK/mTOR/SCD1 signaling pathway[2][3]. Similarly, Eupalinolide J has been found to inhibit cancer metastasis by promoting the degradation of the STAT3 protein[4]. In studies on triple-negative breast cancer, Eupalinolide O was observed to induce apoptosis through the modulation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway. Notably, in an in-vivo study of Eupalinolide O, doxorubicin (adriamycin) was used as a positive control; however, this was for comparative purposes of their individual effects on tumor growth, not to assess synergistic activity in combination.

The Unexplored Potential of this compound

The absence of published data on the synergistic effects of this compound with chemotherapeutics presents a significant knowledge gap. Researchers and drug development professionals should be aware that, at present, there is no scientific basis to support the use of this compound in combination with drugs like doxorubicin, cisplatin, or paclitaxel with the expectation of a synergistic outcome.

Future research is warranted to explore the potential of this compound as a synergistic agent in cancer therapy. Such studies would need to establish the optimal concentrations, treatment schedules, and the underlying molecular mechanisms of any observed interactions.

Conclusion

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, it is crucial to note the current lack of evidence regarding its synergistic effects with known chemotherapeutics. While other Eupalinolides have shown promise in pre-clinical studies, both alone and in specific combinations, these findings cannot be extrapolated to this compound without dedicated investigation. The development of any potential combination therapies involving this compound would require extensive foundational research, including in vitro and in vivo studies, to determine its efficacy and safety profile in conjunction with standard cancer treatments.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Eupalinolide H, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Hazard and Safety Information

This compound is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassificationCodeDescription
Acute toxicity, OralH302Harmful if swallowed.
Acute aquatic toxicityH400Very toxic to aquatic life.
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility. Do not dispose of this chemical into the environment, drains, or sewer systems.

Experimental Workflow for Disposal:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked with the contents ("Waste this compound") and relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

  • Record Keeping:

    • Maintain a log of the accumulated waste, including the amount and date of generation.

    • Retain all documentation related to the disposal, including manifests from the waste disposal company, in accordance with institutional and regulatory requirements.

Disposal Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes end Disposal Complete is_contaminated->end No (Dispose as non-hazardous waste per lab protocol) store_waste Store in a secure hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs dispose Dispose of contents/container to an approved waste disposal plant. contact_ehs->dispose dispose->end

Caption: this compound Disposal Workflow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.